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  • Product: tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate
  • CAS: 2138550-00-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. As a key building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. As a key building block in medicinal chemistry and bioconjugation, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a thorough understanding of its NMR profile is critical for structural verification and purity assessment.[1][2] This document offers a predictive analysis of the chemical shifts, multiplicities, and coupling constants for each nucleus, grounded in fundamental principles of NMR spectroscopy. Furthermore, it outlines a rigorous, self-validating experimental protocol for acquiring high-fidelity NMR data, intended for researchers and professionals in drug development and chemical synthesis.

Introduction and Molecular Structure

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a bifunctional molecule featuring a carbamate-protected (Boc) amine and a 1,2,3-triazole heterocycle. This structure is a common motif in compounds synthesized using "click chemistry," where a terminal alkyne (N-Boc-propargylamine) reacts with an azide.[1][2] The triazole ring is a stable, aromatic, and polar linker, while the Boc group provides a robust and easily removable protecting group for the primary amine, essential in multi-step organic synthesis.[3] Accurate structural elucidation via NMR is paramount to confirm the successful formation of the 1,4-disubstituted triazole regioisomer, which is the major product in copper-catalyzed reactions.[2]

Molecular Structure with Atom Numbering:

(Note: This is a simplified representation. The formal structure is a 5-membered ring. See numbered diagram below for clarity.)

Chemical structure of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate with atom numbering for NMR assignment.

Figure 1: Chemical structure and numbering scheme for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The analysis is based on a standard deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

  • H-5 (Triazole CH): The proton on the C5 carbon of the triazole ring is expected to be the most downfield signal in the non-exchangeable proton region. Its chemical shift is significantly influenced by the aromatic and electron-deficient nature of the triazole ring. Literature data for similar 1,4-disubstituted 1,2,3-triazoles show this proton typically resonates between δ 7.70 and 8.75 ppm .[2][4] It will appear as a sharp singlet (s) as it has no adjacent protons to couple with.

  • NH (Carbamate): The carbamate proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. In aprotic solvents like CDCl₃, it is expected in the range of δ 4.50 - 5.50 ppm . It typically appears as a broad singlet (br s) or a triplet if coupling to the adjacent CH₂ group (H-4) is resolved.

  • H-4 (-NH-C H₂-): These two protons are adjacent to the electron-withdrawing carbamate nitrogen. Their signal will be a quartet (q) or a multiplet, appearing around δ 3.20 - 3.40 ppm . The multiplicity arises from coupling to both the two H-3 protons and potentially the NH proton.

  • H-3 (-C H₂-Triazole): These two protons are adjacent to the triazole ring. The electron-withdrawing character of the ring will shift this signal downfield, typically observed as a triplet (t) around δ 4.30 - 4.50 ppm due to coupling with the H-4 protons.

  • H-9 (-C(C H ₃)₃):** The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded. This results in a very distinct, large, and sharp singlet (s) in the upfield region of the spectrum, characteristically appearing around δ 1.40 - 1.50 ppm .[3][5] This signal, integrating to 9H, is a hallmark of a Boc-protected compound.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

  • C-6 (C=O, Carbamate): The carbonyl carbon of the carbamate group is significantly deshielded and will appear far downfield, typically in the range of δ 155.0 - 157.0 ppm .[5]

  • C-4 (Triazole): The substituted C4 carbon of the triazole ring is part of the aromatic system and its chemical shift is found downfield. For 1,4-disubstituted triazoles, this signal is expected between δ 139.0 and 148.0 ppm .[2]

  • C-5 (Triazole): The C5 carbon, which bears the only proton on the triazole ring, is also downfield, with a typical chemical shift in the range of δ 121.0 - 128.0 ppm .[2]

  • C-8 (-C (CH₃)₃): The quaternary carbon of the tert-butyl group is also deshielded and appears in a characteristic region around δ 79.0 - 81.0 ppm .[3][5]

  • C-3 (-C H₂-Triazole): The carbon directly attached to the triazole ring will be found in the range of δ 49.0 - 52.0 ppm .

  • C-4 (-NH-C H₂-): The carbon adjacent to the carbamate nitrogen is expected around δ 40.0 - 43.0 ppm .[5]

  • C-9 (-C(C H₃)₃): The three equivalent methyl carbons of the tert-butyl group are highly shielded and will produce a strong signal in the upfield region, typically at δ 28.0 - 29.0 ppm .[5]

Data Summary Table

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Triazole-CH (H-5)7.70 - 8.75s121.0 - 128.0 (C-5)
Carbamate-NH4.50 - 5.50br s or t-
-CH₂-Triazole (H-3)4.30 - 4.50t49.0 - 52.0 (C-3)
-NH-CH₂- (H-4)3.20 - 3.40q or m40.0 - 43.0 (C-4)
-C(CH₃)₃ (H-9)1.40 - 1.50s28.0 - 29.0 (C-9)
---155.0 - 157.0 (C-6, C=O)
---139.0 - 148.0 (C-4, Triazole)
---79.0 - 81.0 (C-8, Quaternary)

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to these steps ensures reproducibility and data integrity.[6][7]

5.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 15-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves the sample.[7] For routine analysis, ~0.6 mL of solvent is sufficient.[8]

  • Dissolution: Dissolve the sample completely in the NMR tube. Gentle vortexing or sonication can aid dissolution.[7]

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[7] Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

5.2. Spectrometer Setup and ¹H NMR Acquisition

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.[7]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to maximize sensitivity.[9]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and minimal distortion.[7]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[7]

    • Spectral Width: Set a spectral width of ~12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.[10]

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, which is crucial for accurate signal integration.[7][10]

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.[7]

5.3. ¹³C NMR Acquisition

  • Tuning and Matching: Re-tune and match the probe for the ¹³C frequency.[9]

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets.[7]

    • Spectral Width: Set a wide spectral width of ~220-240 ppm.

    • Relaxation Delay (D1): A 2-second delay is standard.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[7]

5.4. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.[7]

  • Referencing: Calibrate the chemical shift axis using TMS or the residual solvent signal.

  • Peak Picking and Integration (¹H only): Identify all significant peaks. For the ¹H spectrum, integrate the signals and calibrate them to a known number of protons (e.g., the 9H signal of the tert-butyl group).[6]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and analytical process for NMR characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert tune Tune & Match Probe insert->tune shim Shim B₀ Field tune->shim acquire Acquire FID (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign integrate Integrate Peaks (¹H) assign->integrate verify Verify Structure integrate->verify

Caption: Experimental workflow for NMR analysis.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural verification of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. The predictable and distinct signals for the tert-butyl group, the ethyl linker, and the triazole proton provide a unique spectral fingerprint. By combining the predictive analysis presented in this guide with the rigorous experimental protocol, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of subsequent research and development efforts.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24).
  • Application Notes and Protocols for the 1H and 13C NMR Analysis of Cyclo(L-Phe-L-Tyr) - Benchchem. (n.d.).
  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021, February 16). ACS Publications.
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). National Center for Biotechnology Information.
  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. (n.d.). ResearchGate.
  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem. (n.d.).
  • SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through - Rsc.org. (n.d.).
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Royal Society of Chemistry.
  • Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of - The Royal Society of Chemistry. (n.d.).
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. (2017, July 24). National Center for Biotechnology Information.
  • 2 - Supporting Information. (n.d.).
  • Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. (2019, January 22). SciSpace.
  • Stepbystep procedure for NMR data acquisition. (n.d.).

Sources

Exploratory

exact mass and molecular formula of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

An In-Depth Technical Guide to tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Abstract This technical guide provides a comprehensive overview of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, a heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its exact mass and molecular formula. A robust and field-proven synthetic protocol via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is presented, emphasizing the causal reasoning behind experimental choices. Furthermore, this guide establishes a self-validating framework for structural elucidation and purity assessment through detailed methodologies for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: A Molecule of Significance

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong and specific interactions with biological targets. When incorporated into larger molecules, this heterocycle often imparts favorable pharmacokinetic properties. The title compound, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, serves as a crucial bifunctional building block. It features:

  • A 1,2,3-triazole ring , which can be further functionalized or act as a key pharmacophore.

  • A Boc-protected amine , a stable yet readily cleavable functional group that allows for selective, sequential chemical modifications. This feature is instrumental in multi-step syntheses of complex pharmaceutical agents.[1]

This guide elucidates the essential data and methodologies required to synthesize, characterize, and confidently utilize this versatile chemical entity in a research and development setting.

Physicochemical and Analytical Properties

The precise identity of a chemical compound is established by its unique molecular structure and corresponding analytical data. The foundational properties of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate are summarized below.

Molecular Structure

The structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of an ethylamine linker, which is in turn connected to the 4-position of a 1H-1,2,3-triazole ring.

Caption: Chemical structure of the title compound.

Quantitative Data Summary

The fundamental quantitative descriptors for the molecule have been calculated and are presented for reference in analytical procedures.

PropertyValue
Molecular Formula C₉H₁₆N₄O₂
Molecular Weight 228.25 g/mol
Exact Mass 228.1273 Da

Synthesis and Purification

The most efficient and widely adopted method for constructing the 1,2,3-triazole ring is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." The synthesis of the title compound is reliably achieved by reacting tert-butyl N-(but-3-yn-1-yl)carbamate with an azide source.

Caption: General workflow for synthesis and purification.

Experimental Protocol: CuAAC Synthesis

This protocol describes a robust method for synthesizing the target compound on a laboratory scale.

Materials:

  • tert-butyl N-(but-3-yn-1-yl)carbamate

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl N-(but-3-yn-1-yl)carbamate (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of t-BuOH and water.

    • Causality: The t-BuOH/water solvent system is ideal as it dissolves both the organic starting material and the inorganic salts (azide, catalyst), creating a homogenous reaction environment essential for efficiency.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.10 eq).

    • Causality: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting alkyne. The reaction is typically complete within 12-24 hours.

  • Workup and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product three times with ethyl acetate.

    • Causality: The addition of water ensures that the copper catalyst and any remaining inorganic salts are partitioned into the aqueous phase, while the desired organic product is selectively extracted into the ethyl acetate layer.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step with MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate as a white solid.

Structural Elucidation and Quality Control: A Self-Validating System

Confirmation of the product's identity and purity is paramount. The following analytical techniques form a self-validating system where the results from each method corroborate the others.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing the most direct evidence of a successful synthesis.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire spectra in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.

  • Expected Results: The primary observed ions will be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

    • [M+H]⁺ Calculated: 229.1346 m/z

    • [M+Na]⁺ Calculated: 251.1166 m/z

  • Trustworthiness: Observing a high-resolution mass that matches the calculated exact mass to within 5 ppm provides unambiguous confirmation of the elemental composition.[2] A common fragmentation pattern in the MS/MS spectrum is the loss of the tert-butyl group or isobutylene, which further validates the presence of the Boc protecting group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the integrity of the functional groups.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Resonances (in CDCl₃):

    • ~7.5-7.8 ppm (singlet, 1H): Corresponds to the C5 proton of the 1,2,3-triazole ring.

    • ~5.0-5.5 ppm (broad singlet, 1H): The carbamate N-H proton.

    • ~3.4-3.6 ppm (quartet, 2H): The methylene group (-CH₂-NHBoc) adjacent to the amine.

    • ~2.8-3.0 ppm (triplet, 2H): The methylene group (-CH₂-triazole) adjacent to the triazole ring.

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

  • Trustworthiness: The integration of the peaks must correspond to the number of protons in the proposed structure (e.g., the 9H singlet for the t-butyl group is a key diagnostic). The distinct singlet in the aromatic region confirms the formation of the 1,4-disubstituted triazole isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

Protocol: Reverse-Phase HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Causality: The acidic additive sharpens peaks and ensures the consistent protonation state of the basic nitrogens in the molecule.

  • Detection: UV detector at 210-220 nm.

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

  • Trustworthiness: For use in sensitive applications like drug discovery, a purity level of ≥95% is typically required. This method provides quantitative proof that the purification process was successful.[2]

Conclusion

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a valuable synthetic intermediate whose utility is rooted in its bifunctional nature. This guide has provided a comprehensive framework for its synthesis via a reliable CuAAC protocol and its rigorous characterization. By adhering to the detailed analytical methodologies for MS, NMR, and HPLC, researchers can ensure the production of high-purity material, fostering reproducibility and confidence in subsequent scientific endeavors. The principles of causality and self-validation embedded in these protocols are designed to empower scientists in the demanding fields of chemical synthesis and drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Chatziefthimiou, A. D., et al. (2014). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11198486, Tert-butyl N-ethylcarbamate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(1h-1,2,3-triazol-4-yl)carbamate. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate. Available at: [Link]

  • Chemazone. (n.d.). tert-butyl N-{1-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})carbamoyl]ethyl}carbamate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Kuck, D., & Grützmacher, H. F. (1989). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 24(2), 71-79. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum for tert-Butyl carbamate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

Sources

Foundational

crystal structure and X-ray diffraction data for tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

An In-depth Technical Guide to the Structural Elucidation of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Abstract: The determination of a molecule's three-dimensional structure is fundamental to understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Abstract: The determination of a molecule's three-dimensional structure is fundamental to understanding its function and reactivity. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of the title compound, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, a representative heterocyclic building block relevant to medicinal chemistry. As no public crystal structure data currently exists for this specific molecule, this document serves as a detailed roadmap, outlining the necessary experimental and computational steps from synthesis to final structural validation. The protocols herein are grounded in established, authoritative techniques, providing researchers and drug development professionals with a robust framework for the crystallographic analysis of novel small molecules.

Introduction: The Imperative for Structural Clarity

In modern drug discovery and materials science, the precise arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physicochemical properties, including solubility, stability, and biological activity. The title compound, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, incorporates two key functional motifs: a Boc-protected amine, common in peptide synthesis, and a 1,2,3-triazole ring, a versatile pharmacophore often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Understanding its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement provides invaluable insights for rational drug design and polymorphism screening.

This guide details the complete workflow for determining this structure, offering not just procedural steps but the expert rationale behind them.

Part 1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and regioselective synthesis of the 1,4-disubstituted 1,2,3-triazole ring is achieved through CuAAC.[1][2] This protocol outlines a standard laboratory procedure for the synthesis of the target compound from its requisite alkyne and azide precursors.

Experimental Protocol: Synthesis
  • Precursor Synthesis:

    • Synthesize tert-butyl N-(but-3-yn-1-yl)carbamate (the alkyne) via standard carbamate protection of 3-butyn-1-amine.

    • Synthesize azidomethyl pivalate (as a stable and safe azide source) or use a suitable alternative like azidotrimethylsilane. The in situ generation of hydrazoic acid from sodium azide under mild acidic conditions is also a viable and sustainable strategy.[3]

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the alkyne precursor (tert-butyl N-(but-3-yn-1-yl)carbamate, 1.0 mmol) and the azide precursor (1.0 mmol) in a suitable solvent such as a mixture of CH₂Cl₂ (10 mL).[2]

    • Add the copper(I) catalyst. A variety of catalysts can be used, including copper(I) iodide (CuI, ~5 mol%) or copper(I) phenylacetylide (0.025 mmol).[2][4] For reactions in aqueous media, a common choice is CuSO₄ (5 mol%) with a reducing agent like sodium ascorbate (10 mol%) to generate the active Cu(I) species in situ.[3]

  • Reaction Execution:

    • Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.[2]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

    • Wash the Celite pad with additional solvent (e.g., CH₂Cl₂).

    • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to yield the pure tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.

The overall workflow for synthesis and subsequent structural analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Precursors Alkyne & Azide Precursors Reaction CuAAC 'Click' Reaction Precursors->Reaction Cu(I) Catalyst Purification Column Chromatography Reaction->Purification Crude Product Crystallization Crystal Growth Purification->Crystallization Pure Compound PXRD Powder X-ray Diffraction Purification->PXRD Bulk Powder SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Single Crystal Structure Final Solved Structure SC_XRD->Structure PXRD->Structure Phase Purity Confirmation

Overall workflow from synthesis to structure.

Part 2: Generation of Diffraction-Quality Single Crystals

The cornerstone of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[5] Growing such crystals is often more art than science, requiring patience and systematic screening of conditions.[6] The compound must be of the highest possible purity.

Experimental Protocol: Crystallization

Three primary methods are recommended for small organic molecules. It is advisable to set up multiple trials in parallel using different solvents and techniques.

  • Slow Solvent Evaporation:

    • Principle: This is the simplest method, where the concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[7]

    • Procedure: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or toluene) in a small, clean vial.[6] The solution should be undersaturated at room temperature. Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[8]

  • Vapor Diffusion:

    • Principle: This gentle technique is excellent for milligram quantities.[7] A volatile "anti-solvent" (in which the compound is poorly soluble) slowly diffuses into a solution of the compound in a less volatile solvent, reducing the compound's solubility and promoting crystal growth.

    • Procedure: In a small inner vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in 0.5 mL of a primary solvent (e.g., dichloromethane or methanol). Place this inner vial inside a larger outer vial (e.g., a 20 mL scintillation vial) containing 2-3 mL of the anti-solvent (e.g., hexanes or diethyl ether). Seal the outer vial and leave it undisturbed. Crystals typically form at the interface or on the walls of the inner vial.[9]

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Principle: This method relies on the slow diffusion between a solution of the compound and a miscible anti-solvent layered on top.[9]

    • Procedure: Dissolve the compound in a small amount of a dense solvent (e.g., DMSO or DMF) in a narrow vessel like an NMR tube.[10] Carefully and slowly, pipette a less dense, miscible anti-solvent (e.g., diethyl ether or isopropanol) on top of the solution, creating a distinct interface.[10] Seal the tube and allow it to stand. Crystals will ideally form at the interface as the layers slowly mix.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement
  • Crystal Mounting and Data Collection:

    • Using a microscope, select a suitable single crystal and mount it on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

    • The mounted crystal is placed on the diffractometer (e.g., a Bruker or Rigaku instrument equipped with a CCD or CMOS detector) and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.[11]

    • An initial series of diffraction images are collected to determine the unit cell parameters and the crystal's orientation matrix.[12] The instrument software will use auto-indexing algorithms to propose a likely unit cell and Bravais lattice.[12]

    • Based on the unit cell and a data collection strategy calculated by the software, a full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å).

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects.[5] This process generates a reflection file (typically with a .hkl extension).[13]

    • The structure is then "solved" using software like SHELXT or SIR.[7] For small molecules, direct methods are typically employed to overcome the "phase problem" and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.[5]

  • Structure Refinement:

    • Principle: Refinement is an iterative process of adjusting the structural model (atomic positions, thermal parameters) to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed pattern.[5] The gold standard program for this process is SHELXL.[14]

    • Procedure using SHELXL:

      • An instruction file (.ins) is created containing crystal data (cell parameters, symmetry) and the initial atomic coordinates from the solution stage.[13]

      • The model is refined against the experimental data (.hkl file) using full-matrix least-squares minimization.[14]

      • After initial cycles, hydrogen atoms are typically placed in calculated positions and allowed to ride on their parent atoms.

      • Anisotropic displacement parameters (thermal ellipsoids) are introduced for non-hydrogen atoms.

      • The quality of the refinement is monitored using key statistical indicators, primarily the R1 factor and the Goodness-of-Fit (GooF).

The logical flow of data from the diffractometer to a final, refined structure is shown below.

G Diffractometer X-ray Diffractometer RawFrames Raw Diffraction Images Diffractometer->RawFrames Data Collection Integration Data Reduction (Integration & Scaling) RawFrames->Integration Processing HKL_File Reflection File (name.hkl) Solution Structure Solution (e.g., SHELXT) HKL_File->Solution Refinement Iterative Refinement (SHELXL) HKL_File->Refinement Integration->HKL_File Solution->Refinement Initial Model Refinement->Refinement CIF_File Final Structure (name.cif) Refinement->CIF_File Final Model (R1, GooF)

SC-XRD data processing and refinement workflow.
Interpreting the Crystallographic Data

A successful structure determination will yield a Crystallographic Information File (CIF). The key parameters to evaluate are summarized in the following illustrative table.

ParameterIllustrative ValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 10.5, 8.2, 15.1The dimensions of the unit cell edges.
α, β, γ (°) ** 90, 98.5, 90The angles between the unit cell edges.
Volume (ų) **1285The volume of a single unit cell.
Z 4The number of molecules in the unit cell.
Data / restraints / params 2550 / 0 / 154Indicates the ratio of experimental data points to refined parameters; a high ratio is desirable.
R1 [I > 2σ(I)] 0.045A measure of the agreement between observed and calculated structure factors (should be < 0.05 for good data).
wR2 (all data) 0.110A weighted R-factor based on all data (typically ~2-3x R1).
Goodness-of-Fit (GooF) 1.05Should be close to 1.0, indicating a good model fit to the data.

Part 4: Bulk Sample Analysis with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD is essential for analyzing the bulk powder material. Its primary role is to confirm that the bulk sample consists of the same crystalline phase as the single crystal that was analyzed.

Experimental Protocol: PXRD Analysis
  • Sample Preparation:

    • Gently grind the crystalline material into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.[15]

    • Pack the powder into a sample holder. For small quantities (<20 mg), a zero-background holder (e.g., a silicon wafer) is used to minimize background noise.[16] The surface must be smooth and level with the holder.[17]

  • Data Collection:

    • Place the sample holder in a powder diffractometer.

    • The instrument scans a range of 2θ angles (e.g., from 5° to 50°), directing an X-ray beam at the sample and measuring the intensity of the diffracted X-rays at each angle.[18]

  • Data Analysis:

    • The output is a diffractogram: a plot of intensity versus 2θ.

    • This experimental pattern is compared against a theoretical powder pattern simulated from the single-crystal CIF data.

    • A strong match in peak positions (2θ values) and relative intensities confirms the phase purity of the bulk sample. Any additional peaks would indicate the presence of an impurity or a different polymorph.

Conclusion

The structural elucidation of a novel compound like tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a systematic process that combines precise chemical synthesis with meticulous crystallographic analysis. By following the authoritative protocols detailed in this guide—from CuAAC synthesis and single-crystal growth to SC-XRD refinement with SHELXL and final PXRD validation—researchers can confidently determine the three-dimensional atomic arrangement of new chemical entities. This foundational knowledge is indispensable for advancing the fields of medicinal chemistry, materials science, and beyond.

References

  • García, C., Arévalo, A., & Cea, P. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5369. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. [Link]

  • Staples, R. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(11). [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Dheer, D., Singh, V., & Shankar, R. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2878-2904. [Link]

  • Karas, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. University of Southampton ePrints. [Link]

  • Pušavec Kirar, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Fiveable. (2025). Single crystal X-ray diffraction. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • University of York Department of Chemistry. (n.d.). scXRD: Growing single crystals. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

  • Sheldrick, G. M. (n.d.). SHELXL-97 Documentation. [Link]

  • Unidade de Difracción de Raios X. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Sheldrick, G. M. (n.d.). The SHELX-97 Manual. [Link]

  • Emerald Cloud Lab. (2024). ExperimentPowderXRD Documentation. [Link]

  • CCP4. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Sheldrick, G. M. (n.d.). SHELXL-97 Quick Reference Manual. [Link]

  • Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. [Link]

  • Nowick, J. S., et al. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. [Link]

Sources

Exploratory

Thermodynamic Stability of tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate at Room Temperature: A Technical Guide

Executive Summary In modern drug discovery and synthetic organic chemistry, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate serves as a critical bioisostere for histamine and a versatile building block for click-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate serves as a critical bioisostere for histamine and a versatile building block for click-chemistry-derived pharmacophores[1]. A fundamental requirement for its utility in multi-step synthesis and long-term storage is its thermodynamic stability.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic profile at room temperature (25°C). By dissecting the energetic contributions of the 1,2,3-triazole core and the tert-butoxycarbonyl (Boc) protecting group, we establish that the molecule exists in a deep thermodynamic well under ambient, neutral conditions, rendering it highly stable and kinetically inert to spontaneous degradation.

Structural and Thermodynamic Profiling

The thermodynamic stability of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate at room temperature is dictated by the independent stability of its three structural domains: the heterocyclic core, the aliphatic linker, and the carbamate protecting group.

The 1,2,3-Triazole Core: Aromaticity and Resonance

The 1,2,3-triazole ring is exceptionally stable due to its high degree of aromaticity and resonance energy. Unlike many other nitrogen-rich heterocycles, 1,2,3-triazoles are highly resistant to thermal degradation, acid/base hydrolysis, and oxidative/reductive conditions[1]. Quantum chemical calculations and differential scanning calorimetry (DSC) data demonstrate that the thermal decomposition of 1,2,3-triazole derivatives typically requires extreme temperatures (often >170°C), where decomposition proceeds via ring-opening and N₂ elimination[2]. At 25°C, the activation energy barrier for this process is insurmountable, making the core thermodynamically stable.

The Boc Protecting Group: Kinetic Inertness

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its robust stability across a wide range of chemical environments[3]. The carbamate linkage benefits from resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. Furthermore, the bulky tert-butyl group provides significant steric shielding against nucleophilic attack.

While the ultimate decomposition of a Boc group into isobutylene, carbon dioxide, and a free amine is thermodynamically favored under strongly acidic conditions (e.g., in the presence of trifluoroacetic acid)[3], the uncatalyzed thermal cleavage at room temperature is kinetically forbidden. The activation energy ( ΔG‡ ) for spontaneous heterolytic cleavage at neutral pH is prohibitively high.

The Aliphatic Linker

The ethyl chain connecting the triazole and the carbamate is a simple, strain-free aliphatic linker. It introduces no ring strain or steric clashes that would otherwise elevate the ground-state enthalpy of the molecule.

Pathway A tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (Intact Molecule) B Thermodynamic Well (Stable at 25°C, Neutral pH) A->B Room Temperature (ΔG ‡ >> RT) C Protonated Carbamate (Requires Strong Acid) A->C Acid Catalysis (e.g., TFA) D Degradation Products (Free Amine + CO2 + Isobutylene) C->D Thermal Cleavage

Fig 1. Thermodynamic stability and acid-catalyzed degradation pathway of the Boc-triazole derivative.

Quantitative Stability Metrics

To translate theoretical thermodynamics into practical laboratory expectations, the following tables summarize the quantitative stability metrics of the compound.

Table 1: Thermodynamic & Kinetic Properties at 25°C

PropertyValue/StatusMechanistic Rationale
Physical State Solid / Viscous OilDependent on crystalline purity and residual solvent.
1,2,3-Triazole Stability IntactHigh aromatic resonance energy prevents spontaneous ring opening.
Boc Group Stability IntactHigh activation barrier for uncatalyzed thermal cleavage[3].
Spontaneous Degradation NegligibleAbsence of internal acidic protons prevents auto-catalysis.

Table 2: Accelerated Degradation Profile (Experimental Expectations)

ConditionTimeframeExpected PurityPrimary Degradant
25°C, Neutral pH 6 Months>99.5%None
60°C, Neutral pH 1 Month>99.0%Trace oxidation (if exposed to air/light)
25°C, 1M HCl 1 Hour<1.0%2-(1H-1,2,3-triazol-4-yl)ethan-1-amine

Experimental Protocols: Self-Validating Systems

To empirically verify the thermodynamic stability of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, laboratories must employ self-validating analytical systems. A self-validating system ensures that the analytical method itself does not induce the degradation it is attempting to measure.

Protocol 1: Real-Time Kinetic Stability Assessment (HPLC-UV)

Causality: High-Performance Liquid Chromatography (HPLC) is used to track trace degradants over time. We utilize a strictly buffered mobile phase (pH 7.0) because unbuffered aqueous phases can become slightly acidic, inadvertently catalyzing Boc-deprotection on the column and yielding false-positive degradation data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Aliquoting: Divide the stock into sealed amber glass vials to prevent UV-induced radical formation. Store at 25°C and 60% Relative Humidity (RH).

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate buffer, pH 7.0) and Mobile Phase B (100% ACN). Do not use TFA as a mobile phase additive.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min. Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection & Validation: Monitor at 210 nm and 254 nm. Include a blank injection and a known standard of the free amine (2-(1H-1,2,3-triazol-4-yl)ethan-1-amine) to validate the system's ability to resolve the intact molecule from its primary degradant.

Protocol 2: Thermodynamic Profiling via Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to find the exact temperature at which thermodynamic stability breaks down. Running an empty crucible as a baseline control subtracts thermal noise, ensuring the recorded endotherms/exotherms are purely inherent to the molecule.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure temperature accuracy.

  • Sample Loading: Accurately weigh 3–5 mg of the solid compound into an aluminum crucible. Seal with a pierced lid to allow gas escape (crucial for CO₂ and isobutylene release during Boc cleavage).

  • Baseline Control: Prepare an identical, empty aluminum crucible with a pierced lid as the reference.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Interpretation: Identify the melting point (sharp endotherm) and the onset of decomposition ( Td​ ). The Td​ will manifest as a sharp weight loss in TGA coupled with an exotherm/endotherm in DSC, confirming that 25°C is safely below the thermodynamic degradation threshold[2].

Workflow S1 1. Sample Aliquoting (Solid & Solution States) S2 2. Environmental Incubation (25°C / 60% RH) S1->S2 S3 3. Thermal Analysis (DSC / TGA up to 300°C) S1->S3 S4 4. Chromatographic Assay (HPLC-UV / LC-MS) S2->S4 Timepoints: 0, 1, 3, 6 Months S5 5. Thermodynamic Profiling (Data Synthesis) S3->S5 Decomposition Onset (Td) S4->S5 Purity & Degradant Quantitation

Fig 2. Self-validating experimental workflow for empirical thermodynamic stability assessment.

References

  • Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL:[Link]

Sources

Foundational

Spectroscopic Characterization of tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate: A Mechanistic Guide to IR Vibrational Modes

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (often r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (often referred to as a Boc-protected aminoethyltriazole) is a critical synthetic intermediate in the development of peptidomimetics, click-chemistry derivatives, and histamine receptor ligands. Accurate structural validation of this molecule relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy.

As a Senior Application Scientist, I have structured this guide to move beyond mere peak listing. Here, we deconstruct the molecule into its functional domains, explaining the fundamental quantum mechanical and steric causalities behind its unique vibrational signatures[1]. Furthermore, we establish a self-validating experimental workflow to ensure absolute structural integrity during synthesis and characterization.

Structural Deconstruction & Vibrational Causality

To interpret the IR spectrum of this molecule accurately, we must isolate its three primary structural domains and understand the underlying physics dictating their vibrational frequencies.

A. The Carbamate (Boc) Linkage

The tert-butoxycarbonyl (Boc) group is a staple in peptide synthesis, characterized by a carbamate (-O-C(=O)-NH-) linkage.

  • Amide I (C=O Stretch): Unlike standard amides (~1650 cm⁻¹) or esters (~1735 cm⁻¹), the carbamate C=O stretch typically appears at 1680–1705 cm⁻¹ [1]. Causality: This intermediate frequency is the result of competing electronic effects. The alkoxy oxygen withdraws electron density inductively (increasing C=O bond order), while the nitrogen lone pair donates electron density via resonance (decreasing bond order). The net result is a force constant intermediate between an ester and an amide.

  • Amide II (N-H Bend / C-N Stretch): Appears at ~1515–1530 cm⁻¹ , characteristic of secondary carbamates locked in a trans conformation relative to the carbonyl.

B. The tert-Butyl Moiety
  • Umbrella Mode Doublet: The symmetric C-H bending (umbrella mode) of the -C(CH₃)₃ group produces a highly diagnostic doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹ . Causality: When three equivalent methyl groups are attached to a common quaternary carbon, their symmetric bending vibrations couple mechanically. This vibrational coupling breaks degeneracy, splitting the absorption into two distinct energy states.

C. The 1H-1,2,3-Triazole Heterocycle
  • N-H Stretch: The unsubstituted 1H-1,2,3-triazole ring exhibits a broad N-H stretching band centered around 3100–3250 cm⁻¹ [2]. Causality: In the solid state (ATR or KBr), the N1-H proton acts as a strong hydrogen bond donor to the basic N2/N3 atoms of adjacent molecules. This extensive intermolecular hydrogen bonding weakens the N-H covalent bond (lowering the frequency) and creates a continuum of microstates (broadening the peak).

  • Ring Breathing (C=C / N=N): Multiple sharp, moderate-intensity bands appear between 1450 and 1550 cm⁻¹ due to the delocalized aromatic stretching of the heterocycle[3].

Mandatory Visualization: Domain Mapping

G Mol Boc-Aminoethyltriazole (C9H16N4O2) TBut tert-Butyl Group Mol->TBut Carb Carbamate Linkage Mol->Carb Eth Ethyl Linker Mol->Eth Tri 1,2,3-Triazole Ring Mol->Tri IR_TBut Umbrella Doublet 1365 & 1390 cm⁻¹ TBut->IR_TBut IR_Carb C=O Stretch: ~1690 cm⁻¹ Amide II: ~1520 cm⁻¹ Carb->IR_Carb IR_Eth C-H Aliphatic Stretch ~2850-2950 cm⁻¹ Eth->IR_Eth IR_Tri Broad N-H: ~3150 cm⁻¹ Ring Stretch: ~1450 cm⁻¹ Tri->IR_Tri

Caption: Structural domains of Boc-aminoethyltriazole mapped to their causal IR vibrational modes.

Quantitative IR Absorption Data

The following table summarizes the expected quantitative FTIR data for tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, synthesized and analyzed in the solid state.

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional GroupVibrational Assignment
3350 – 3300 MediumSharpCarbamateN-H stretch (free or weakly H-bonded)
3250 – 3100 MediumBroad1,2,3-TriazoleN-H stretch (strongly H-bonded)[2]
2975 – 2850 StrongMultipletAliphatic LinkersC-H asymmetric/symmetric stretch
1695 – 1685 Very StrongSharpCarbamate (Boc)C=O stretch (Amide I)[1]
1530 – 1515 StrongSharpCarbamate (Boc)N-H bend / C-N stretch (Amide II)
1450 – 1550 MediumMultiple1,2,3-TriazoleC=C, C=N, N=N ring stretching[3]
1390 & 1365 StrongDoublettert-ButylSymmetric C-H bend (Umbrella mode)
1250 – 1160 StrongBroadCarbamate (Boc)C-O-C asymmetric stretch

Experimental Protocols & Self-Validating Workflows

To ensure absolute scientific integrity, the synthesis and subsequent IR characterization must be treated as a unified, self-validating system. The synthesis of an unsubstituted 1H-1,2,3-triazole via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) requires a protected azide (e.g., benzyl azide), followed by deprotection.

Step-by-Step Methodology

Phase 1: Synthesis & Deprotection

  • CuAAC Click Reaction: React tert-butyl but-3-yn-1-ylcarbamate (Boc-homopropargylamine) with benzyl azide in a 1:1 ratio using CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) in a t-BuOH/H₂O (1:1) solvent system. Stir at room temperature for 12 hours.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the benzyl-protected intermediate.

  • Catalytic Hydrogenolysis: Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w). Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon for 24 hours to cleave the benzyl group.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst, and evaporate the solvent to yield the pure tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.

Phase 2: Spectroscopic Validation (ATR-FTIR)

  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with isopropanol and a background spectrum is acquired (ambient air).

  • Sample Loading: Place 1–2 mg of the dried solid product directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio[3].

🔒 The Self-Validating System Checkpoint

Do not blindly accept the final structure. Use the IR data to mathematically prove the success of Phase 1:

  • Proof of Click Reaction: The complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹, sharp) and C≡C stretch (~2100 cm⁻¹) from the starting material.

  • Proof of Debenzylation: The disappearance of the mono-substituted aromatic out-of-plane C-H bending bands at 730 cm⁻¹ and 690 cm⁻¹ (benzyl group), coupled with the emergence of the broad ~3150 cm⁻¹ triazole N-H stretch.

  • Proof of Boc Integrity: The survival of the 1690 cm⁻¹ C=O stretch and the 1365/1390 cm⁻¹ doublet proves the acidic/reducing conditions did not prematurely cleave the carbamate.

W S1 1. CuAAC Synthesis (Boc-alkyne + Bn-N3) S2 2. Catalytic Hydrogenolysis (Pd/C, H2 gas) S1->S2 S3 3. ATR-FTIR Sample Prep (Diamond Crystal Contact) S2->S3 S4 4. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) S3->S4 S5 5. Self-Validation Checkpoint (Verify loss of 730/690 cm⁻¹) S4->S5

Caption: End-to-end self-validating workflow from CuAAC synthesis to ATR-FTIR spectroscopic analysis.

References

  • Au(III) and Pt(II) Complexes of a Novel and Versatile 1,4-Disubstituted 1,2,3-Triazole-Based Ligand Possessing Diverse Secondary and Tertiary Coordinating Groups. Inorganic Chemistry - ACS Publications.
  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Dove Medical Press.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate via CuAAC click chemistry

Application Note & Protocol A Step-by-Step Guide to the Synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Abstract The Copper(I)-Catalyzed Azid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note presents a detailed, field-proven protocol for the synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, a valuable bifunctional building block in medicinal chemistry and drug development. We provide an in-depth look at the reaction mechanism, a step-by-step guide for the synthesis of the requisite azide precursor, the final click reaction, and essential safety considerations for handling azide compounds.

Introduction: The Power of Click Chemistry

Introduced by K. B. Sharpless in 2001, the "click chemistry" concept describes reactions that are high-yielding, broad in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1] The CuAAC reaction is the premier example of this philosophy, exhibiting a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] This reaction exclusively yields the 1,4-disubstituted regioisomer, a critical feature for applications where precise molecular architecture is paramount.[3][4] The resulting triazole core is not merely a passive linker; its stability, polarity, and ability to engage in hydrogen bonding make it a valuable pharmacophore in modern drug design.

This guide focuses on the synthesis of a Boc-protected aminoethyl-triazole, a versatile intermediate. The Boc-protecting group allows for subsequent deprotection and conjugation to other molecules, while the triazole ring offers a stable, aromatic scaffold.

The CuAAC Reaction Mechanism: A Tale of Two Coppers

While early proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[3][5][6] This mechanism provides a clearer explanation for the reaction's remarkable speed and fidelity. The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][7]

The catalytic cycle proceeds through several key stages:

  • Catalyst Generation: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[8][9]

  • Copper Acetylide Formation: The terminal alkyne coordinates with one or more Cu(I) ions and is deprotonated, forming a copper acetylide intermediate.

  • Complexation & Cyclization: The organic azide coordinates to a copper center, bringing it into proximity with the activated alkyne. This facilitates the formation of a six-membered copper metallacycle.[3][10]

  • Ring Contraction & Protonolysis: The metallacycle rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[3]

CuAAC_Mechanism Cu_II Cu(II)SO₄ Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Dinuclear Copper Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Acetylene) Azide R₂-N₃ Metallacycle Six-membered Cu Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonolysis

Caption: The currently accepted dinuclear catalytic cycle for the CuAAC reaction.

Overall Synthetic Strategy

The synthesis is a two-step process beginning with the preparation of the key azide intermediate, followed by the copper-catalyzed click reaction.

Synthesis_Workflow Start tert-butyl (2-bromoethyl)carbamate Step1 Step 1: Azide Synthesis (NaN₃, DMF) Start->Step1 Purify1 Aqueous Work-up & Extraction Step1->Purify1 Intermediate tert-butyl (2-azidoethyl)carbamate Step2 Step 2: CuAAC Reaction (Acetylene, CuSO₄, Na-Ascorbate) Intermediate->Step2 Purify1->Intermediate Purify2 Filtration / Chromatography Step2->Purify2 FinalProduct tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Purify2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis of tert-butyl (2-azidoethyl)carbamate (Azide Precursor)

This protocol details the nucleophilic substitution of a bromide with sodium azide to generate the required organic azide.

Causality: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic. Using a slight excess of sodium azide ensures the reaction goes to completion.[11]

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
tert-butyl (2-bromoethyl)carbamate224.093.50 g15.61.0 equiv
Sodium Azide (NaN₃)65.012.03 g31.22.0 equiv
N,N-Dimethylformamide (DMF)73.0962 mL--
Deionized Water18.02100 mL--
Methyl tert-butyl ether (MTBE)88.15200 mL--

Procedure:

  • To a 250 mL round-bottom flask, add tert-butyl (2-bromoethyl)carbamate (3.50 g, 15.6 mmol).

  • Add DMF (62 mL) and stir until the solid is fully dissolved.

  • CAUTION: Sodium azide is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE). Do not use metal spatulas.[12][13] Add sodium azide (2.03 g, 31.2 mmol) in one portion.

  • Seal the flask and stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding deionized water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with MTBE (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often of sufficient purity for the next step.

PART B: Synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

This is the core CuAAC click reaction. The protocol uses an in situ generated Cu(I) catalyst and bubbles acetylene gas directly through the reaction mixture.

Causality: The reaction is performed in a mixture of t-butanol and water. This solvent system is effective at dissolving both the organic azide and the inorganic copper catalyst components.[7] Sodium ascorbate is added first to reduce Cu(II) to Cu(I) before the introduction of the reactants to prevent unwanted side reactions.[1]

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
tert-butyl (2-azidoethyl)carbamate186.211.86 g10.01.0 equiv
Copper(II) Sulfate Pentahydrate249.69125 mg0.50.05 equiv (5 mol%)
Sodium L-Ascorbate198.11198 mg1.00.1 equiv (10 mol%)
Acetylene Gas26.04Excess--
tert-Butanol74.1225 mL--
Deionized Water18.0225 mL--

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, dissolve tert-butyl (2-azidoethyl)carbamate (1.86 g, 10.0 mmol) in a 1:1 mixture of t-butanol and water (50 mL total).

  • In a separate vial, dissolve copper(II) sulfate pentahydrate (125 mg, 0.5 mmol) and sodium ascorbate (198 mg, 1.0 mmol) in 5 mL of deionized water. The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).

  • Add the catalyst solution to the flask containing the azide.

  • Begin stirring the reaction mixture vigorously.

  • Submerge the gas inlet tube below the surface of the liquid and begin to bubble acetylene gas through the mixture at a slow, steady rate (approx. 1 bubble per second). CAUTION: Acetylene is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Continue stirring and bubbling acetylene at room temperature for 12-18 hours. The product may begin to precipitate as a white solid.

  • Monitor the reaction by TLC until the starting azide spot has disappeared.

  • Once complete, stop the flow of acetylene. If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate as a white to off-white solid. If no precipitate forms, the product can be extracted with ethyl acetate and purified by column chromatography.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Yield Typically >85%
¹H NMR (400 MHz, CDCl₃, δ ppm)~7.75 (s, 1H, triazole-H), ~5.20 (br s, 1H, NH), ~4.40 (t, 2H, CH₂-triazole), ~3.55 (q, 2H, NH-CH₂), ~1.45 (s, 9H, t-butyl)
¹³C NMR (100 MHz, CDCl₃, δ ppm)~156.0 (C=O), ~145.0 (C-triazole), ~122.0 (CH-triazole), ~80.0 (quaternary C, t-butyl), ~42.0 (NH-CH₂), ~28.5 (CH₃, t-butyl), ~25.0 (CH₂-triazole)
Mass Spec (ESI+) m/z: 213.13 [M+H]⁺, 235.11 [M+Na]⁺

Critical Safety Considerations

Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

  • Toxicity: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can form highly toxic hydrazoic acid gas if mixed with acid.[12]

  • Explosive Hazard: While high molecular weight organic azides are generally safer, low molecular weight azides can be shock-sensitive and explosive, especially upon heating or concentration.[14][15] The "Rule of Six" suggests that having at least six carbon atoms for every azide group provides a reasonable degree of stability.[14]

  • Handling Precautions:

    • Always work in a properly functioning chemical fume hood.[16]

    • Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[16]

    • NEVER use metal spatulas or ground glass joints with azides, as this can form highly shock-sensitive heavy metal azides.[13][14] Use plastic or ceramic spatulas.

    • Avoid contact with strong acids, heavy metals, and chlorinated solvents like dichloromethane.[12][13]

    • Do not concentrate azide solutions to dryness by heating.

  • Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled container and disposed of through official hazardous waste channels. NEVER pour azide waste down the drain, as it can react with copper or lead pipes to form explosive metal azides.[16]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Use freshly prepared solutions of sodium ascorbate.[9] Ensure the reaction is protected from excessive air exposure. Add a Cu(I)-stabilizing ligand like THPTA or TBTA.[17]
Poor solubility of reagents.Add a co-solvent like DMSO or increase the proportion of the organic solvent.
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a slight excess of sodium ascorbate is present to maintain a reducing environment.[1] Degas the solvent before starting the reaction.
Difficulty in Purification Residual copper catalyst in the product.Wash the crude product with a dilute aqueous solution of EDTA or ammonia to chelate and remove copper salts.

Conclusion

The protocol described herein provides a reliable and efficient pathway for the synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. By leveraging the power and simplicity of the CuAAC click reaction, this versatile building block can be produced in high yield and purity. Adherence to the detailed steps and, most importantly, the safety precautions outlined, will ensure a successful and safe synthetic outcome for researchers in drug discovery and chemical biology.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Arockiam, P. B., et al. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. Retrieved from [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Verde-Sesto, E., et al. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Retrieved from [Link]

  • Synvenio. (n.d.). Click reagents. Retrieved from [Link]

  • Pádrová, K., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Retrieved from [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E. Retrieved from [Link]

  • Roldan, C., et al. (2021). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Retrieved from [Link]

  • Gothard, C. M., et al. (2012). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Mika, L. T., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Retrieved from [Link]

  • Bock, V. D., et al. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Retrieved from [Link]

  • Singh, M. K., et al. (2011). tert-ButylN-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Academia.edu. Retrieved from [Link]

  • Jena Bioscience. (2024). Na-Ascorbate - click chemistry grade. Retrieved from [Link]

  • University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • University of Victoria. (2022). Azides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Florida State University. (n.d.). Azide Compounds. Retrieved from [Link]

  • Supporting Information for An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate for Histamine Receptor Ligand Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The four subtypes of histamine receptors (H1, H2, H3, and H4) represent a critically important class of G protein-coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four subtypes of histamine receptors (H1, H2, H3, and H4) represent a critically important class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological and pathophysiological processes. Their modulation offers therapeutic avenues for treating allergies, gastric ulcers, and neurological and inflammatory disorders.[1][2][3] This guide provides a comprehensive framework for utilizing tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate , a versatile chemical building block, for the systematic design and synthesis of novel histamine receptor ligands. We present the scientific rationale, detailed synthetic protocols, and robust pharmacological evaluation methods necessary to advance drug discovery programs targeting the histaminergic system.

Scientific Rationale: The Strategic Advantage of the Triazole-Based Building Block

The development of selective and potent histamine receptor ligands remains a significant challenge in medicinal chemistry.[3] The structural centerpiece of our approach, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, offers a unique combination of features that make it an ideal scaffold for library synthesis.

  • The Histamine Mimic: The 2-(1H-1,2,3-triazol-4-yl)ethyl]amine core is a bioisostere of histamine's native ethylamine side chain. This structural mimicry provides a foundational element for affinity towards the histamine receptor binding pockets.

  • The Versatile Triazole Core: The 1,2,3-triazole ring, often synthesized via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a stable, aromatic heterocycle.[4][5] It is not merely a linker but an active participant in molecular interactions, capable of forming hydrogen bonds and dipole interactions. Its two distinct nitrogen atoms (N1 and N2) serve as points for regioselective derivatization, allowing for the systematic exploration of chemical space around the core scaffold.[6][7][8]

  • Orthogonal Protection Strategy: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine is crucial. It is stable under the conditions required for triazole formation and subsequent N-alkylation, yet it can be removed cleanly under acidic conditions.[9] This orthogonality allows for a modular synthesis: first, diversification of the triazole core, followed by deprotection and further modification of the ethylamine tail.

This strategic design enables the rapid generation of diverse chemical libraries, facilitating the exploration of Structure-Activity Relationships (SAR) and Structure-Kinetics Relationships (SKR) to identify ligands with desired affinity, selectivity, and functional activity.[10]

Synthesis & Diversification Workflow

The power of this approach lies in a logical and modular synthetic sequence. The initial step is the creation of the core building block, which is then elaborated to generate a library of final compounds for screening.

G cluster_0 Part A: Building Block Synthesis cluster_1 Part B: Library Generation A Boc-Propargylamine (Alkyne) D tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (Core Building Block) A->D B TMS-Azide (Azide Source) B->D C Cu(I) Catalyst C->D CuAAC 'Click Chemistry' E Core Building Block G N-Alkylated Intermediate (Boc-Protected) E->G 1. N-Alkylation F Alkyl Halide (R-X) + Base F->G I Deprotected Amine (Triazole Salt) G->I 2. Boc Deprotection H Trifluoroacetic Acid (TFA) H->I K Final Ligand Library (Amide Derivatives) I->K 3. Amide Coupling J Carboxylic Acid (R'-COOH) + Coupling Agent J->K

Caption: Modular workflow for histamine ligand synthesis.

Protocol 1: Synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

This protocol details the Cu(I)-catalyzed cycloaddition to form the core building block.

Materials:

  • tert-butyl (but-3-yn-1-yl)carbamate (Boc-propargylamine)

  • Azidotrimethylsilane (TMS-azide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (but-3-yn-1-yl)carbamate (1.0 eq) in methanol.

  • Add azidotrimethylsilane (1.2 eq), followed by N,N-diisopropylethylamine (2.0 eq).

  • Add copper(I) iodide (0.1 eq) to the mixture. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.

Protocol 2: Diversification via N-Alkylation and Amide Coupling

This protocol provides a general method for creating a library of final compounds from the building block.

Step A: N-Alkylation of the Triazole Ring

  • Dissolve the core building block (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Heat the reaction mixture (e.g., 60-80 °C) and stir for 4-16 hours, monitoring by TLC. Note: This reaction can produce a mixture of N1 and N2 isomers, which may be separable by chromatography.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the N-alkylated intermediate by column chromatography.

Step B: Boc Deprotection

  • Dissolve the purified N-alkylated intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent. The resulting deprotected amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Step C: Amide Coupling

  • Dissolve the deprotected amine TFA salt (1.0 eq) in DMF.

  • Add the desired carboxylic acid (R'-COOH, 1.1 eq).

  • Add a peptide coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a base, such as DIPEA (3.0 eq), to neutralize the TFA salt and facilitate the coupling.

  • Stir at room temperature for 4-12 hours.

  • Perform an aqueous workup and purify the final ligand by column chromatography or preparative HPLC.

Pharmacological Evaluation: From Binding to Function

Once a library of compounds has been synthesized, a systematic pharmacological evaluation is required to determine their affinity, selectivity, and functional profile at each of the four histamine receptor subtypes.

Histamine Receptor Signaling Pathways

Understanding the downstream signaling of each receptor is fundamental to designing appropriate functional assays. All four histamine receptors are GPCRs, but they couple to different G proteins, initiating distinct intracellular cascades.

  • H1 Receptor (H1R): Couples primarily to Gαq, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC).[11][12][13][14]

  • H2 Receptor (H2R): Couples to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16]

  • H4 Receptor (H4R): Also couples to Gαi/o, leading to inhibition of adenylyl cyclase and mobilization of intracellular calcium.[19][20][21]

G cluster_H1 H1R Pathway (Gq) cluster_H2 H2R Pathway (Gs) cluster_H3H4 H3R/H4R Pathway (Gi) H1R H1R Gq Gq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca ↑ [Ca²⁺]i IP3->Ca H2R H2R Gs Gs H2R->Gs AC_s Adenylyl Cyclase Gs->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s H34R H3R / H4R Gi Gi H34R->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i

Caption: Simplified G protein signaling for histamine receptors.

Protocol 3: Radioligand Binding Assays for Affinity (Ki) Determination

This competitive binding assay quantifies the affinity of a test compound for a specific receptor.[22]

Materials:

  • Cell membranes from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).[22]

  • Appropriate radioligand:

    • H1R: [³H]mepyramine[23][24]

    • H3R: [¹²⁵I]iodoproxyfan[25]

    • Or other suitable commercially available radioligands.

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand, e.g., 10 µM mianserin for H1R).[24]

  • Test compounds (synthesized ligands) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[22]

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and either the test compound, buffer only (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation (5-20 µg protein per well).

  • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[23]

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = (Total binding) - (Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[23]

Protocol 4: Functional Assays for Activity Profile

4.1 H1R Functional Assay: Intracellular Calcium Mobilization This assay measures the ability of a compound to act as an agonist (stimulate Ca²⁺ release) or an antagonist (block histamine-induced Ca²⁺ release).[23]

Materials:

  • Cells expressing H1R (e.g., CHO-H1 or U-373 MG).[26]

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Histamine (as a reference agonist).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Plate H1R-expressing cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • For Agonist Mode: Inject test compounds and record the fluorescence change over time.

  • For Antagonist Mode: Inject a concentration of histamine known to produce a robust response (e.g., EC₈₀) and record the fluorescence change.

  • Analyze the data by calculating the peak fluorescence response. Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

4.2 H2R, H3R, and H4R Functional Assay: cAMP Accumulation This assay measures changes in intracellular cAMP levels to characterize ligands for Gs- and Gi-coupled receptors.[23][27]

Materials:

  • Cells expressing the receptor of interest (H2R, H3R, or H4R).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled assays).

  • A reference agonist and antagonist for the target receptor.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, LANCE).[23]

Procedure (Gi-coupled H3R/H4R Example):

  • Seed H3R or H4R-expressing cells in a 96-well plate.

  • For Inverse Agonist/Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to raise basal cAMP levels. For antagonist testing, co-incubate with a reference agonist.

  • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using the chosen kit, following the manufacturer's instructions.

Data Analysis (Gi-coupled):

  • Agonists will decrease forskolin-stimulated cAMP levels.

  • Antagonists will reverse the cAMP decrease caused by an agonist.

  • Inverse Agonists will increase cAMP levels above the forskolin-stimulated baseline by inhibiting the receptor's constitutive activity.[27]

Data Presentation for SAR Analysis

Systematic presentation of pharmacological data is essential for discerning structure-activity relationships. The following tables provide a template for organizing results from a hypothetical library of compounds derived from the core building block.

Table 1: Histamine Receptor Binding Affinities (Ki, nM) of Hypothetical Ligand Series

Compound IDR Group (at Triazole N1/N2)R' Group (at Amine)H1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)H4/H3 Selectivity
LIG-001MethylBenzyl850>10,000150256.0
LIG-002EthylBenzyl920>10,000125158.3
LIG-003CyclopropylmethylBenzyl>5,000>10,000885.216.9
LIG-004Cyclopropylmethyl4-Fluorobenzyl>5,000>10,000954.819.8

Data are hypothetical.

Table 2: Functional Activity of Lead Compound LIG-003 at H3 and H4 Receptors

Assay TypeReceptorFunctional ResponsePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Control)
cAMP InhibitionhH3RAntagonistIC₅₀ = 15098% (vs. Histamine)
cAMP InhibitionhH4RAgonistEC₅₀ = 2575% (vs. Histamine)
Calcium MobilizationhH4RAgonistEC₅₀ = 3580% (vs. Histamine)

Data are hypothetical.

Conclusion

Tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a powerful and strategically designed building block for the discovery of novel histamine receptor ligands. Its inherent structural mimicry of histamine, combined with the versatility of the triazole core and an orthogonal protection strategy, facilitates a modular and efficient approach to chemical library synthesis. By integrating the robust synthetic protocols with systematic pharmacological evaluation methods outlined in this guide, researchers can effectively navigate the complex landscape of the histaminergic system. This methodology provides a clear and validated path for identifying and optimizing new chemical entities with tailored affinity, selectivity, and functional profiles, ultimately accelerating the development of next-generation therapeutics for a range of human diseases.

References

  • Histamine H1 receptor - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Chen, X. F., et al. (2016). Histamine H4 Receptor mediates interleukin-8 and TNF-α release in human mast cells via multiple signaling pathways. Cellular and Molecular Biology. Retrieved March 18, 2026, from [Link]

  • Cheng, C., et al. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved March 18, 2026, from [Link]

  • Horio, S., et al. (2011). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PLoS ONE. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Proven signal transduction pathways for the histamine H1 receptor in principle. Retrieved March 18, 2026, from [Link]

  • Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. Retrieved March 18, 2026, from [Link]

  • Mitsuhashi, M., & Payan, D. G. (1989). Multiple signaling pathways of histamine H2 receptors. Identification of an H2 receptor-dependent Ca2+ mobilization pathway in human HL-60 promyelocytic leukemia cells. The Journal of Biological Chemistry. Retrieved March 18, 2026, from [Link]

  • Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. European Journal of Pharmacology. Retrieved March 18, 2026, from [Link]

  • Pixorize. (n.d.). H1 (Histamine) Receptors Mnemonic for USMLE. Retrieved March 18, 2026, from [Link]

  • Nuñez-Gutierrez, H., et al. (2018). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. Retrieved March 18, 2026, from [Link]

  • Seidel, P., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research. Retrieved March 18, 2026, from [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Retrieved March 18, 2026, from [Link]

  • Allied Academies. (2022). Click chemistry: A novel tool in pharmaceutical research. Retrieved March 18, 2026, from [Link]

  • Alonso, N., et al. (2014). Signal transduction mechanism of biased ligands at histamine H2 receptors. Biochemical Journal. Retrieved March 18, 2026, from [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology. Retrieved March 18, 2026, from [Link]

  • Francis, H., et al. (2009). H3 Histamine Receptor–Mediated Activation of Protein Kinase Cα Inhibits the Growth of Cholangiocarcinoma In vitro and In vivo. Molecular Cancer Research. Retrieved March 18, 2026, from [Link]

  • Histamine H4 receptor - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Fiedler, J. K., et al. (2021). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. International Journal of Molecular Sciences. Retrieved March 18, 2026, from [Link]

  • Histamine H2 receptor - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Cheng, C., et al. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved March 18, 2026, from [Link]

  • de Heus, J. P., et al. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie. Retrieved March 18, 2026, from [Link]

  • Al-Dhahir, M., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences. Retrieved March 18, 2026, from [Link]

  • Amsterdam UMC. (2011). Triazole ligands reveal distinct molecular features that induce histaine H>4> receptor affinity and subtly govern H>4>/H>3> subtype selectivity. Retrieved March 18, 2026, from [Link]

  • Wijtmans, M., et al. (2011). Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • Wijtmans, M., et al. (2011). Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity. Journal of Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2022). SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. Retrieved March 18, 2026, from [Link]

  • Vollinga, R. C., et al. (1995). Design of Histamine H3-receptor Agonists and Antagonists. Medicinal Research Reviews. Retrieved March 18, 2026, from [Link]

  • Grätz, L. (2019). Development of Fluorescent and Biotinylated Ligands and Cell-based Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Retrieved March 18, 2026, from [Link]

  • Sun, M., et al. (2025). Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. Inflammation. Retrieved March 18, 2026, from [Link]

  • Stark, H., et al. (2025). New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. Archiv der Pharmazie. Retrieved March 18, 2026, from [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved March 18, 2026, from [Link]

  • Smt, M. H., et al. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • Shi, L. (2021). Design & synthesis of small-molecule modulators of the histamine H1 receptor. Vrije Universiteit Amsterdam. Retrieved March 18, 2026, from [Link]

  • Elz, S. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. University of Regensburg. Retrieved March 18, 2026, from [Link]

  • Binkhorst, L. C. P., et al. (2025). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • Booth, R. G., et al. (2006). Novel ligands for the human histamine H1 receptor: synthesis, pharmacology, and comparative molecular field analysis studies of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes. Bioorganic & Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

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  • Tomasch, M. (2020). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radiolabeled and Fluorescent Ligands. University of Regensburg. Retrieved March 18, 2026, from [Link]

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Method

Application Note: Regiodivergent Functionalization of tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate for Rigidified PROTAC Linker Design

Introduction & Rationale The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of linker design from passive tethers—such as simple alkyl or polyethylene glycol (PEG) chains—to active, struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of linker design from passive tethers—such as simple alkyl or polyethylene glycol (PEG) chains—to active, structural elements. The incorporation of functional heterocycles, particularly 1,2,3-triazoles, transforms the linker into a "conformational lock"[]. This rigidity reduces the entropic penalty associated with ternary complex assembly. Furthermore, the polarized nitrogens of the triazole ring can accept hydrogen bonds from structured interfacial water molecules, effectively stapling the Protein of Interest (POI) and the E3 ligase in a catalytically competent orientation[].

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the traditional route to triazole-containing linkers[2], it exclusively yields 1,4-disubstituted (N1-alkylated) triazoles. By utilizing the pre-formed building block tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate , chemists can bypass the need for potentially unstable azide precursors and heavy-metal catalysts. More importantly, direct base-promoted N-alkylation of the 1H-triazole core yields a separable mixture of N1- and N2-alkylated regioisomers. This regiodivergence is a powerful tool: the N1-isomer provides a ~120° bent exit vector, while the N2-isomer provides a ~180° linear exit vector, allowing for the empirical tuning of the spatial orientation between the POI and E3 ligase[3][4].

Mechanistic Insights: The Triazole Advantage

As a Senior Application Scientist, it is critical to understand why we select specific chemical handles rather than just how to react them.

  • Thermodynamic Pre-organization: Classic alkyl or PEG chains suffer from high conformational entropy. The interlinker bonds are free to rotate, meaning the molecule spends the majority of its time in inactive conformations. Embedding a pre-formed 1,2,3-triazole restricts rotational freedom, pre-organizing the PROTAC into an active ternary conformation and leading to faster association kinetics[].

  • Metabolic Robustness: Linkers with aliphatic and/or ether chains (PEGs) are often associated with an increased risk of oxidative metabolism in vivo[4]. The triazole moiety, conversely, is highly chemically robust to metabolism and resists oxidative cleavage[2].

  • Vectorial Divergence: Because the starting material possesses a free 1H-triazole, electrophilic attack (alkylation) can occur at either the N1 or N2 position. Synthesizing both geometries from a single starting material drastically accelerates Structure-Activity Relationship (SAR) profiling.

Physicochemical Profiling

To guide rational linker selection, the quantitative and qualitative impacts of different linker motifs on PROTAC physicochemical properties are summarized below.

Table 1: Physicochemical and Structural Comparison of PROTAC Linker Motifs

Linker MotifConformational EntropyMetabolic StabilityExit Vector AngleAqueous Solubility Contribution
Alkyl Chain High (Highly flexible)ModerateHighly variablePoor (Lipophilic)
PEG Chain High (Highly flexible)Low (Oxidation prone)Highly variableExcellent (Hydrophilic)
1,4-Triazole (N1) Low (Rigidified)High (Resistant)~120° (Bent)Moderate (Dipole H-bonding)
2,4-Triazole (N2) Low (Rigidified)High (Resistant)~180° (Linear)Moderate (Dipole H-bonding)

Synthetic Workflow Visualization

PROTAC_Synthesis A tert-butyl N-[2-(1H-1,2,3- triazol-4-yl)ethyl]carbamate B Base-Promoted N-Alkylation (E3 Ligand-Br, K2CO3) A->B C N1 & N2 Alkylated Isomers (Chromatographic Separation) B->C Divergent Vectors D Boc Deprotection (20% TFA / DCM) C->D E Amide Coupling (POI-COOH, HATU, DIPEA) D->E F Targeted PROTAC Degrader E->F

Figure 1: Divergent synthetic workflow for triazole-based PROTAC linker assembly.

Experimental Protocols

The following protocols detail the step-by-step functionalization of the building block into a fully assembled PROTAC. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol 1: Regiodivergent N-Alkylation of the 1H-Triazole Core

This step extends the linker toward the E3 ligase recruiting ligand.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (1.0 eq) and the E3-ligand-alkyl-bromide (e.g., Thalidomide-PEG2-Br) (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) in one portion.

  • Reaction: Stir the suspension at 50°C for 12 hours.

  • Workup & Isolation: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

  • Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to deprotonate the triazole NH (pKa ~9.5) but mild enough to prevent the hydrolysis of the Boc-carbamate or the base-sensitive glutarimide ring commonly found in CRBN ligands.

  • Self-Validation System: Monitor the reaction via LC-MS. You must observe the consumption of the starting material and the appearance of two closely eluting peaks with identical m/z values. These represent the N1 and N2 regioisomers, which can be separated during the chromatographic step to yield two distinct linker trajectories.

Protocol 2: Boc Deprotection

This step exposes the primary amine for subsequent conjugation to the POI warhead.

  • Preparation: Dissolve the isolated N-alkylated intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v. If the E3 ligand contains electron-rich aromatic systems, add Triethylsilane (TES) (2.0 eq) as a carbocation scavenger.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Remove the volatiles under a stream of N₂, then co-evaporate with toluene (3x) to remove residual TFA. The product is carried forward as the TFA salt.

  • Causality: 20% TFA provides rapid cleavage of the tert-butyl carbamate without requiring harsh heating. The addition of TES prevents the highly reactive tert-butyl carbocation (generated during cleavage) from electrophilically attacking electron-rich moieties on the E3 ligand, preventing unwanted tert-butylation side products.

  • Self-Validation System: Perform a TLC analysis using a Ninhydrin stain. The starting material will remain colorless, while the successfully deprotected product will immediately stain a deep purple/pink upon heating, confirming the presence of a free primary aliphatic amine.

Protocol 3: Amide Coupling to the POI Warhead

This final step conjugates the target-binding ligand to complete the PROTAC.

  • Pre-activation: In a dry vial, dissolve the POI-carboxylic acid warhead (e.g., JQ1-COOH) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

  • Conjugation: Add the deprotected triazole-amine TFA salt (from Protocol 2) (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 4 hours.

  • Purification: Filter the crude reaction mixture through a 0.22 µm syringe filter and purify directly via Preparative Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Causality: Pre-activation with HATU generates a highly reactive HOAt ester. DIPEA is utilized because its steric hindrance prevents it from acting as a nucleophile, ensuring it only acts as a proton sponge. Pre-activating the acid before adding the amine minimizes the risk of guanidinylation side-reactions between the primary amine and the uronium salt of HATU.

  • Self-Validation System: LC-MS analysis of the crude mixture must show the complete disappearance of the primary amine mass and the emergence of the final PROTAC target mass. The isotopic distribution pattern should perfectly match the theoretical in silico prediction for the ternary construct.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL:[Link]

Sources

Application

scale-up manufacturing process for tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

An Application Note on the Scale-Up Manufacturing of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive guide for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scale-Up Manufacturing of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the scale-up manufacturing of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, a valuable bifunctional linker and building block in modern drug development. We present a robust and scalable synthetic strategy centered around a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide moves beyond a simple bench-scale procedure to address the critical aspects of process development, including the selection and justification of regulatory starting materials (RSMs) under the International Council for Harmonisation (ICH) Q11 guideline, detailed Good Manufacturing Practice (GMP) protocols, process safety, in-process controls (IPCs), and final product purification and quality control. The causality behind experimental choices is explained to provide field-proven insights for researchers, chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory to a manufacturing environment.

Introduction: Strategic Importance and Synthetic Approach

The target molecule, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate, incorporates three key chemical features: a Boc-protected amine for orthogonal deprotection strategies, a stable 1,2,3-triazole ring that acts as a rigid linker and can participate in hydrogen bonding, and a terminal N-H on the triazole ring for further functionalization. This unique combination makes it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and bioconjugates.

The synthesis of 1,2,3-triazoles is most efficiently achieved via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[1] While the thermal reaction lacks regioselectivity, the copper(I)-catalyzed variant (CuAAC) is renowned for its exceptional efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole isomer.[2][3] For the synthesis of a 4-substituted-1H-triazole, a variation of this reaction employing a terminal alkyne and an inorganic azide source (e.g., sodium azide) is the most direct and industrially viable route. This approach forms the cornerstone of the manufacturing process detailed herein.

Regulatory and Process Design Framework

Successful scale-up manufacturing necessitates a robust regulatory strategy from the outset. The process must be designed in accordance with ICH Q7, the global standard for Good Manufacturing Practice (GMP) for APIs.[4][5][6][7] A critical first step is the designation of Regulatory Starting Materials (RSMs), which marks the point where GMP controls are formally introduced.[8][9][10]

Justification of Regulatory Starting Materials

For this process, we designate the following two commercially available chemicals as our RSMs:

  • But-3-yn-1-amine: A simple, commercially available building block. Its structure is significantly different from the final API, and multiple chemical transformations are required to reach the final product, satisfying a key principle of ICH Q11.[11][12]

  • Di-tert-butyl dicarbonate (Boc₂O): A common and well-characterized protecting group reagent.

The synthesis of the key alkyne intermediate from these RSMs and the subsequent cycloaddition reaction will be conducted under full GMP conditions.

Overall Manufacturing Workflow

The manufacturing process is designed in two main GMP stages: synthesis of the advanced alkyne intermediate followed by the core cycloaddition reaction and purification.

cluster_0 Non-GMP Sourcing cluster_1 GMP Manufacturing Process (ICH Q7) cluster_2 Stage 1: Intermediate Synthesis cluster_3 Stage 2: Cycloaddition & Purification RSM1 But-3-yn-1-amine S1 Step 1: Boc Protection RSM1->S1 RSM2 Boc₂O RSM2->S1 S2 Step 2: CuAAC Reaction S1->S2 tert-butyl N-(but-3-yn-1-yl)carbamate S3 Step 3: Work-up & Catalyst Removal S2->S3 S4 Step 4: Crystallization & Drying S3->S4 FP Final Product Release (QC Testing) S4->FP cluster_0 Reaction Assembly cluster_1 Catalyst & Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation A1 Charge Reactor: - tert-butyl N-(but-3-yn-1-yl)carbamate - Solvent (t-BuOH/H₂O) A2 Inert with N₂/Ar A1->A2 B1 Add Sodium Azide (NaN₃) (See Safety Protocol 5.1) A2->B1 B2 Add Sodium Ascorbate B1->B2 B3 Add Copper(II) Sulfate (CuSO₄) B2->B3 C1 Heat to 40-50°C B3->C1 C2 Monitor Exotherm & Conversion (IPC) via HPLC / UPLC C1->C2 D1 Cool & Add Chelating Agent (e.g., EDTA) C2->D1 D2 Filter / Extract to Remove Copper D1->D2 D3 Crystallize from Suitable Solvent System (e.g., EtOAc/Heptane) D2->D3

Figure 2: Step-wise workflow for the CuAAC synthesis and initial work-up of the final product.

Step-by-Step Protocol:

  • Reactor Setup: Charge a clean, inerted reactor with tert-butyl N-(but-3-yn-1-yl)carbamate (1.0 eq) and a solvent mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Reagent Addition: Add sodium azide (NaN₃, 1.1 eq). (CRITICAL: See Section 5.1 for safety protocols) . Stir until dissolved.

  • Catalyst Addition: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

    • Expertise Note: Using a Cu(II) salt with sodium ascorbate as a reducing agent to generate the active Cu(I) species in situ is safer and more practical for large-scale operations than handling potentially unstable Cu(I) salts directly.

  • Reaction: Heat the mixture to 40-50°C. A mild exotherm is expected. Maintain the temperature with controlled cooling. Stir for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC, checking for the consumption of the alkyne starting material.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) and stir to sequester the copper salts.

  • Extraction: Add a suitable organic solvent like ethyl acetate. Separate the organic layer. Wash it multiple times with aqueous EDTA solution and then with brine to remove residual copper and water-soluble impurities.

  • Crystallization: Concentrate the organic layer under reduced pressure. Perform a solvent swap to a suitable crystallization solvent system (e.g., ethyl acetate/heptane or isopropanol/water). Heat to dissolve, then cool slowly to induce crystallization.

  • Isolation & Drying: Collect the solid product by filtration on a Nutsche filter dryer. Wash the cake with cold heptane and dry under vacuum at <40°C until residual solvents meet ICH limits.

Process Safety and Hazard Analysis

Critical Safety Protocol: Sodium Azide (NaN₃)

Sodium azide is an acute toxin and can form highly explosive heavy metal azides. [13][14][15]Strict adherence to safety protocols is mandatory.

  • Handling: Always handle in a well-ventilated area or contained system. Use non-metallic spatulas and equipment (e.g., ceramic, plastic) to avoid the formation of shock-sensitive metal azides. [14]* Storage: Store separately from acids, heavy metals, and halogenated solvents in clearly labeled, non-metal containers. * Quenching/Disposal: Never pour azide-containing waste down drains with lead or copper pipes. All azide waste must be quenched according to established site procedures (e.g., using nitrous acid or ceric ammonium nitrate) before disposal as hazardous waste.

  • PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For large quantities, respiratory protection may be required. [14][16]

Analytical Quality Control Strategy

A comprehensive analytical strategy is required to ensure the final product meets all quality specifications.

TestMethodPurposeTypical Specification
Identification ¹H NMR, ¹³C NMR, FTIRConfirms the chemical structure.Conforms to reference standard
Assay/Purity HPLC-UVQuantifies the product and detects impurities.≥ 99.0%
Mass Identity LC-MSConfirms the molecular weight.Conforms to theoretical mass
Residual Solvents GC-HSEnsures process solvents are below ICH limits.e.g., Heptane < 5000 ppm
Residual Copper ICP-MS / AASEnsures catalyst has been adequately removed.< 10 ppm
Appearance VisualChecks physical form and color.White to off-white crystalline solid
Melting Point DSC / MP ApparatusConfirms identity and purity.Report value

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Stalled) - Inactive catalyst (oxidized Cu(I))- Insufficient temperature- Poor mixing- Add an additional portion of sodium ascorbate.- Confirm internal temperature is within the specified range.- Increase agitation rate.
Low Yield after Crystallization - Product is too soluble in the chosen solvent system.- Insufficient cooling or seeding.- Increase the proportion of the anti-solvent (e.g., heptane).- Cool to a lower temperature (e.g., 0-5°C) for a longer period.- Add seed crystals to promote nucleation.
High Residual Copper in Final Product - Inefficient chelation or extraction.- Product co-crystallized with copper salts.- Increase the number of EDTA washes.- Adjust the pH of the aqueous washes to optimize chelation.- Consider a re-crystallization of the final product.
Product Fails Color Specification - Trace copper contamination.- Formation of oxidative byproducts.- Improve catalyst removal efficiency.- Ensure the reaction and work-up are performed under an inert atmosphere.

References

  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (n.d.). Vertex.
  • Comparative Study of Propargylamine Synthesis Methods. (n.d.). Benchchem.
  • Process analytical technology. (2024, March 1). Wikipedia.
  • Kim, J. Y., et al. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC.
  • Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety.
  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). PharmTech.
  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal.
  • Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Reddy, M. S., et al. (2015). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PMC.
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2026, March 11). Qualityze.
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025, November 15). IntuitionLabs.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. (2000, November 1). European Medicines Agency (EMA).
  • Sodium Azide Solution: An In-Depth Scientific Overview. (n.d.). Creative Biogene.
  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.). ECA Academy.
  • Pelliccia, S., & D'hooghe, M. (2017, November 22). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
  • Sodium azide: Uses, safety and sustainable alternatives. (n.d.). Abcam.
  • Solvent-free synthesis of propargylamines: an overview. (2021, May 30). RSC Publishing.
  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen.
  • Sodium Azide NaN3. (2019, September 19). Division of Research Safety | Illinois.
  • Regulatory Strategy for Starting Material Designation. (2010, January 1). Pharmaceutical Outsourcing.
  • laboratory chemical safety summary: sodium azide. (n.d.). PubChem.
  • Purification of triazoles. (n.d.). Google Patents.
  • Purification of Polar Triazole Compounds. (n.d.). Benchchem.
  • Kolarovic, A., et al. (2013, July 29). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journals.
  • Establishing Regulatory Starting Materials & Understanding the ICH. (2021, April 1). DS InPharmatics.
  • Selection and justification of regulatory starting materials. (2022, January 26). Journal of Regulatory Science.
  • Process for making triazoles. (n.d.). Google Patents.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Understanding Regulatory Starting Materials for API Drug Substance. (2023, March 3). enkrisi.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). PMC.
  • Process for making triazoles. (1983, March 30). Google Patents.
  • FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances. (2026, March 17). Pharmaceutical Technology.
  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing.
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021, September 17). MDPI.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Triazole compounds, their production and use. (n.d.). Google Patents.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). PMC.
  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.). ResearchGate.
  • tert-butyl N-(2-azido-1-carbamoylethyl)carbamate. (n.d.). MilliporeSigma.
  • Azide-alkyne Huisgen cycloaddition. (2024, January 21). Wikipedia.
  • What is Click Chemistry? An Introduction. (n.d.). Sigma-Aldrich.
  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021, January 14). Chemical Reviews.
  • Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide. (n.d.). Benchchem.
  • Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. (n.d.). ResearchGate.
  • Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite. (2025, April 4). PMC.
  • tert-Butyl (2-azidoethyl)carbamate. (n.d.). PubChem.
  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.

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Method

cross-coupling reaction conditions using tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Executive Summary tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a highly valuable, Boc-protected histamine isostere. Because the 1,2,3-triazole ring is metabolically stable and possesses a strong dipole, it s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a highly valuable, Boc-protected histamine isostere. Because the 1,2,3-triazole ring is metabolically stable and possesses a strong dipole, it serves as an excellent peptidomimetic and pharmacophore in drug development (particularly for H3/H4 receptor antagonists).

Functionalizing this specific building block requires overcoming significant chemical hurdles. The amphoteric nature of the 1H-triazole ring and the presence of the acid-sensitive Boc-protected amine demand highly selective cross-coupling conditions. This application note provides a comprehensive, self-validating workflow for the sequential N-arylation and C-H arylation of this scaffold, enabling the synthesis of structurally diverse, fully substituted 1,4,5-trisubstituted triazole libraries.

Mechanistic Insights & Causality

The Challenge of the 1H-Triazole Tautomer

The starting material exists in a tautomeric equilibrium between the 1H and 2H forms. Direct C-H arylation of a 1H-triazole is notoriously difficult because the acidic N-H proton coordinates with and poisons palladium catalysts. Therefore, N-functionalization must strictly precede C-H activation .

Step 1: Cu-Catalyzed N-Arylation (Chan-Lam Coupling)

To install an aryl group at the nitrogen, Copper-catalyzed Chan-Lam coupling is preferred over Palladium-catalyzed Buchwald-Hartwig amination. Causality: Cu(II) readily tolerates the coordinating nature of the nitrogen-rich triazole without being permanently deactivated. The reaction relies on an oxidative catalytic cycle where atmospheric oxygen acts as the terminal oxidant, regenerating the active Cu(II) species from Cu(I)/Cu(0). Pyridine is introduced to serve a dual role: it coordinates to the copper center to tune its redox potential and acts as a mild base to deprotonate the triazole.

Step 2: Pd-Catalyzed Direct C-H Arylation at C5

Once the N1 position is protected via arylation, the C5 proton becomes highly susceptible to a Concerted Metalation-Deprotonation (CMD) pathway[1]. Causality: Palladium(II) acetate, paired with a phosphine ligand (e.g., PPh3) and a carbonate base, effectively cleaves the C5-H bond. The carbonate anion acts as a critical proton shuttle in the CMD transition state, facilitating the formation of the palladacycle before reductive elimination yields the fully substituted triazole[2],[3].

Reaction Workflow Visualization

Workflow SM tert-butyl N-[2-(1H-1,2,3-triazol-4-yl) ethyl]carbamate (Starting Material) NAryl Step 1: N-Arylation Cu(OAc)2, Pyridine, O2 SM->NAryl Iso1 1-Aryl-4-alkyl-1,2,3-triazole (Major Intermediate) NAryl->Iso1 Regioselective N1-Coupling Iso2 2-Aryl-4-alkyl-1,2,3-triazole (Minor Byproduct) NAryl->Iso2 N2-Coupling CHAryl Step 2: C-H Arylation (C5) Pd(OAc)2, PPh3, K2CO3 Iso1->CHAryl CMD Pathway Final 1,5-Diaryl-4-alkyl-1,2,3-triazole (Fully Substituted Target) CHAryl->Final Cross-Coupling

Figure 1: Sequential N-arylation and C-H arylation workflow for fully substituted triazole synthesis.

Experimental Protocols

Protocol A: Regioselective N-Arylation (Chan-Lam Coupling)

This step functionalizes the N1 position, preventing catalyst poisoning in the downstream C-H activation step.

  • Preparation: In a 50 mL round-bottom flask, dissolve tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (1.0 mmol) and the desired arylboronic acid (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst & Base Addition: Add anhydrous Cu(OAc)₂ (0.2 mmol, 20 mol%) and pyridine (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20–25 °C). Critical Step: Leave the flask open to the air (or utilize an O₂ balloon). Oxygen is mandatory for the catalytic turnover of Copper.

  • Workup: After 24 hours, filter the mixture through a pad of Celite to remove copper salts, wash with 1M HCl to remove pyridine, and concentrate the organic layer. Purify via silica gel chromatography.

Self-Validating System (In-Process Control):

  • TLC Monitoring: The starting material is UV-inactive but stains strongly with Ninhydrin (due to the Boc-amine if slightly heated). The product will be highly UV-active.

  • NMR Validation: Perform a rapid ¹H NMR on the crude mixture. The disappearance of the broad N-H peak (~14.0 ppm) indicates complete consumption. Regiochemistry is validated by the C5-H proton singlet: the desired N1-aryl isomer presents the C5-H peak further downfield (~8.1–8.5 ppm) compared to the N2-aryl byproduct (~7.6–7.9 ppm).

Protocol B: Palladium-Catalyzed Direct C-H Arylation at C5

This step installs the final aryl group via a CMD mechanism to yield the fully substituted triazole[2].

  • Preparation: Charge an oven-dried Schlenk tube with the purified 1-aryl-4-[2-(Boc-amino)ethyl]-1H-1,2,3-triazole intermediate from Protocol A (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and finely ground K₂CO₃ (1.0 mmol)[2].

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Causality: Unlike the Chan-Lam coupling, this Pd(0)/Pd(II) cycle is highly sensitive to oxygen, which induces unwanted homocoupling of the aryl bromide and degrades the phosphine ligand.

  • Reaction Conditions: Add anhydrous toluene (5 mL) via syringe. Seal the tube and heat to 120 °C in an oil bath for 24 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with ethyl acetate (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validating System (In-Process Control):

  • NMR Validation: The definitive marker of success is the complete disappearance of the C5-H singlet (~8.1–8.5 ppm) in the ¹H NMR spectrum.

  • Protecting Group Integrity: Ensure the tert-butyl singlet (~1.4 ppm, 9H) remains intact, confirming that the high temperature (120 °C) and basic conditions did not cause premature Boc deprotection.

Quantitative Data: C-H Arylation Parameter Optimization

The efficiency of the C5 C-H arylation heavily depends on the synergistic relationship between the palladium source, the steric bulk of the ligand, and the basicity of the carbonate. Table 1 summarizes the optimization landscape for Protocol B based on established CMD principles for triazoles[2],[1].

Table 1: Optimization of C-H Arylation Conditions for 1-Aryl-4-alkyl-1,2,3-triazoles

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Note
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene 120 86 Optimal CMD proton-shuttle dynamics.
2Pd(OAc)₂PCy₃K₂CO₃Toluene12062Ligand too sterically hindered for C5 approach.
3Pd(OAc)₂PPh₃Cs₂CO₃DMF10074High solubility of Cs₂CO₃ leads to minor side reactions.
4Pd₂(dba)₃PPh₃K₂CO₃Toluene12041Inefficient generation of the active Pd(II) species.
5Pd(OAc)₂NoneK₂CO₃Toluene120TraceLack of ligand results in rapid palladium black precipitation.

References

  • [2] Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. National Center for Biotechnology Information (NIH / PMC). Available at:

  • [1] Metal catalyzed C–H functionalization on triazole rings. RSC Publishing (2022). Available at:

  • [3] Direct Arylations via C–H Bond Functionalization of 1,2,3‐Triazoles by a Reusable Pd/C Catalyst Under Solvent‐Free Conditions. European Journal of Organic Chemistry / ResearchGate (2019). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center. This guide is specifically designed to address a common bottleneck encountered during the synthesis and handling of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (often referred to as Boc-protected aminoethyl-1,2,3-triazole).

The Mechanistic Root of the Problem

Expertise & Experience: Understanding the Causality

A frequent frustration when working with tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is its stubborn insolubility in non-polar organic solvents like dichloromethane (DCM), hexanes, and toluene. Despite the presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group, the molecule frequently precipitates or forms intractable suspensions.

The causality lies in the supramolecular chemistry of the 1H-1,2,3-triazole core. The 1,2,3-triazole ring possesses a significant dipole moment (approximately 5 Debye) and acts simultaneously as a strong hydrogen bond donor (via the N-H bond) and a potent hydrogen bond acceptor (via the lone electron pairs on the N2 and N3 atoms)[1]. In non-polar environments, where solvent-solute interactions are weak, these molecules minimize their energy by forming highly stable intermolecular hydrogen-bonded networks. They frequently dimerize in a head-to-tail fashion or form extended polymeric lattices[2].

Furthermore, the Boc-carbamate moiety contains its own hydrogen bond donor (N-H) and acceptor (C=O). Together with the triazole core, this creates a robust, cross-linked intermolecular lattice. Non-polar solvents lack the dielectric constant and hydrogen-bonding capacity required to thermodynamically compensate for the disruption of this lattice, resulting in poor solubility[3]. These triazole systems appear as highly stable intermolecular associates even in moderately polar conditions, making non-polar solvation exceptionally difficult[4].

Solubility_Factors Molecule tert-butyl N-[2-(1H-1,2,3- triazol-4-yl)ethyl]carbamate Factor1 1H-1,2,3-Triazole Core (Strong H-Bond Donor/Acceptor) Molecule->Factor1 Factor2 Boc-Carbamate Group (Secondary H-Bond Network) Molecule->Factor2 Result Formation of stable intermolecular lattice Factor1->Result Head-to-tail dimerization Factor2->Result Cross-linking Problem Insoluble in Non-Polar Solvents Result->Problem High lattice energy

Caption: Logical flow of intermolecular forces causing poor solubility in non-polar solvents.

Troubleshooting Guides & FAQs

Q: Why does my compound precipitate in DCM despite the bulky, lipophilic tert-butyl group? A: The lipophilicity of the Boc group is overpowered by the strong intermolecular H-bonding of the 1H-1,2,3-triazole core. In non-polar solvents, the energetic penalty of breaking these H-bonds is not compensated by the solvation energy provided by DCM. The molecules prefer to interact with each other rather than the solvent, leading to aggregation and precipitation[2].

Q: How can I force dissolution without chemically altering the structure? A: The most effective non-destructive method is the use of a co-solvent system combined with mechanical disruption. Adding a small percentage (5-10% v/v) of a polar aprotic or protic solvent disrupts the intermolecular H-bond network by acting as a competitive H-bond acceptor or donor.

Table 1: Recommended Co-Solvent Systems for Non-Polar Workflows

Primary Solvent (Non-Polar)Recommended Co-SolventVolume RatioMechanism of Action
Dichloromethane (DCM) Methanol (MeOH)95:5 to 90:10MeOH acts as a strong competitive H-bond donor/acceptor, breaking triazole dimers.
Toluene Tetrahydrofuran (THF)90:10THF oxygen acts as a potent H-bond acceptor for the triazole N-H.
Hexanes Ethyl Acetate (EtOAc)80:20EtOAc provides moderate polarity and H-bond accepting capability to solvate the lattice.

Q: I need strictly non-polar, anhydrous conditions for my next synthetic step (e.g., a moisture-sensitive Lewis acid catalyzed reaction). What are my alternatives? A: If co-solvents are incompatible with your downstream chemistry, you must chemically mask the hydrogen-bonding capacity of the triazole. Transient protection of the triazole N-H with a triphenylmethyl (Trityl) or 2-(trimethylsilyl)ethoxymethyl (SEM) group eliminates the H-bond donor capacity. This converts the molecule into a highly lipophilic species that is freely soluble in hexanes, toluene, and DCM.

Validated Experimental Protocols

Trustworthiness: Self-Validating Systems

Workflow Start Assess Downstream Reaction Solvent Requirements Cond1 Tolerates trace polarity? Start->Cond1 Path1 Add 5-10% THF or MeOH + Sonication (15 min) Cond1->Path1 Yes Path2 Protect Triazole N-H (TrCl, Et3N, DCM) Cond1->Path2 No End1 Proceed with Reaction in Mixed Solvent System Path1->End1 End2 Proceed with Reaction in Strictly Non-Polar Solvent Path2->End2

Caption: Decision matrix and workflow for solubilizing Boc-aminoethyltriazoles.

Protocol A: Co-Solvent Solubilization and Sonication Workflow

Use this protocol when downstream reactions tolerate mild polarity.

  • Weighing: Transfer the required mass of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate into a dry reaction flask.

  • Primary Solvation: Add the primary non-polar solvent (e.g., DCM) to achieve the desired molarity (typically 0.1 M - 0.5 M). The mixture will likely appear as a cloudy suspension.

  • Co-Solvent Addition: Dropwise, add Methanol (MeOH) or Tetrahydrofuran (THF) while stirring, up to a maximum of 10% total volume.

  • Mechanical Disruption: Place the flask in an ultrasonic bath for 10-15 minutes at room temperature.

    • Self-Validation Check: The suspension should transition to a completely clear, homogeneous solution. If cloudiness persists, gently warm the bath to 35°C, ensuring the energy input overcomes the lattice energy of the triazole dimers.

  • Execution: Proceed immediately with the subsequent chemical transformation to prevent re-precipitation upon cooling.

Protocol B: Transient Trityl Protection of the 1H-1,2,3-Triazole Ring

Use this protocol to permanently solubilize the intermediate for strictly non-polar workflows.

  • Setup: In a flame-dried flask under inert atmosphere (N2 or Ar), suspend 1.0 equivalent of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate in anhydrous DCM (0.2 M). Note: The starting material will be partially insoluble.

  • Base Addition: Add 2.0 equivalents of Triethylamine (Et3N). Stir for 5 minutes.

  • Protection: Portion-wise, add 1.1 equivalents of Triphenylmethyl chloride (Trityl chloride, TrCl).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: As the reaction progresses and the N-H bond is masked by the bulky, lipophilic trityl group, the suspension will gradually clear into a homogeneous solution. This visual cue confirms the successful disruption of the intermolecular hydrogen-bonding network.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting protected intermediate will exhibit excellent solubility in hexanes and toluene.

References

  • New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic. National Science Foundation (nsf.gov).
  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS. Società Chimica Italiana (chim.it).
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

Sources

Optimization

Technical Support Center: Optimizing Chromatography-Free Purification of tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (a Boc-protected hista...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (a Boc-protected histamine-like triazole) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Because the target molecule features both an acid-labile Boc group and a metal-chelating 1H-1,2,3-triazole ring, traditional acid-base extractions and column chromatography can be problematic or unscalable. Here, we provide self-validating protocols to achieve >95% purity using liquid-liquid extraction, chelation, and selective trituration.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product has a persistent blue/green tint. How do I remove the residual copper without using column chromatography or strong acids? Causality: The 1H-1,2,3-triazole ring is an excellent bidentate ligand for Cu(I) and Cu(II), leading to stable copper-product complexes[1]. Because the Boc group is acid-labile, you cannot use strong acidic washes (which would otherwise protonate the triazole and release the metal). Solution: Utilize a biphasic chelation wash with 0.5 M aqueous EDTA (pH 8)[2]. EDTA forms a highly water-soluble, thermodynamically stable complex with copper, outcompeting the triazole[1]. Successive EDTA washes can reduce copper content from >20,000 ppm to ≤100 ppm[1].

Q2: I am using TBTA as my CuAAC ligand, but it co-precipitates with my product. How can I separate them? Causality: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is highly lipophilic and often has a similar retention factor (Rf) and solubility profile to your Boc-protected product, making chromatography-free separation exceptionally difficult[3]. Solution: Switch your ligand to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[4]. THPTA accelerates the CuAAC reaction more efficiently than TBTA and is highly water-soluble[5]. During your aqueous workup, THPTA partitions entirely into the aqueous phase, leaving your lipophilic Boc-triazole in the organic phase[6].

Q3: My product is an oil or sticky solid contaminated with unreacted N-Boc-3-butyn-1-amine. How do I induce crystallization? Causality: The unreacted starting alkyne (N-Boc-3-butyn-1-amine) is highly soluble in non-polar solvents because it lacks strong intermolecular forces. Your product, however, contains a polar 1H-1,2,3-triazole capable of strong intermolecular hydrogen bonding, giving it a higher melting point and lower solubility in cold non-polar solvents[7]. Solution: Perform a selective trituration[7]. Dissolve the crude sticky solid in a minimal amount of warm ethyl acetate, then slowly add cold hexanes or diethyl ether. The product will precipitate as an off-white solid, while the unreacted alkyne remains in the mother liquor.

Part 2: Data Presentation

Table 1: Ligand Selection for Chromatography-Free CuAAC
LigandCu(I) StabilizationSolubility ProfileRemoval StrategyRecommendation
TBTA HighHighly LipophilicColumn Chromatography / RecrystallizationNot recommended for chromatography-free workflows[3].
THPTA Very HighHighly Water-SolubleAqueous Wash (Liquid-Liquid Extraction)Highly Recommended [4]. Partitions into water[5].
Table 2: Solubility Profile for Trituration Optimization
ComponentWater (pH 8)Ethyl Acetate (Warm)Hexanes / Diethyl Ether (Cold)
Boc-Triazole Product InsolubleSolubleInsoluble (Precipitates)
Unreacted Alkyne InsolubleSolubleSoluble
Cu-EDTA Complex Highly SolubleInsolubleInsoluble
THPTA Ligand Highly SolubleInsolubleInsoluble

Part 3: Experimental Protocols

Protocol: One-Pot Workup and Trituration

This protocol is a self-validating system; visual color changes during the EDTA wash confirm the presence or absence of copper contaminants.

Step 1: Reaction Quench & Partitioning

  • Quench the CuAAC reaction mixture by adding an equal volume of Ethyl Acetate (EtOAc) and Deionized Water.

  • Transfer to a separatory funnel and shake vigorously.

  • Allow the layers to separate. The water-soluble THPTA ligand and unreacted azide salts will partition into the aqueous layer[5]. Discard the aqueous layer.

Step 2: Copper Chelation (EDTA Wash)

  • Add an equal volume of 0.5 M EDTA solution (pH 8) to the organic layer[2].

  • Shake vigorously for 2-3 minutes.

  • Validation Checkpoint: The aqueous layer will turn blue or green as it complexes with the copper[2].

  • Drain and discard the aqueous layer. Repeat the EDTA wash 2-3 times until the aqueous layer remains completely colorless, validating that copper levels have been reduced to trace amounts[2].

Step 3: Organic Phase Concentration

  • Wash the organic layer once with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude sticky solid or oil.

Step 4: Selective Trituration

  • Dissolve the crude residue in a minimal volume (e.g., 1-2 mL per gram of product) of warm EtOAc.

  • While stirring vigorously, dropwise add 5-10 volumes of ice-cold hexanes or diethyl ether[7].

  • Continue stirring at 0°C for 30 minutes. An off-white precipitate will form.

  • Collect the pure tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate via vacuum filtration and wash with cold hexanes. The unreacted alkyne remains in the discarded mother liquor.

Part 4: Mandatory Visualization

Purification Start Crude Reaction Mixture (Boc-Triazole, Cu, THPTA, Alkyne) Extract Add EtOAc and Water (Phase Separation) Start->Extract Aq1 Aqueous Phase (Discard: THPTA, Salts) Extract->Aq1 Org1 Organic Phase (Boc-Triazole, Cu, Alkyne) Extract->Org1 EDTA 0.5 M EDTA Wash (pH 8) (Chelate Cu2+) Org1->EDTA Aq2 Aqueous Phase (Discard: Cu-EDTA) EDTA->Aq2 Org2 Organic Phase (Boc-Triazole, Alkyne) EDTA->Org2 Concentrate Concentrate in vacuo (Yields sticky solid) Org2->Concentrate Triturate Triturate in Cold Hexanes/Et2O (Precipitate Product) Concentrate->Triturate MotherLiquor Mother Liquor (Discard: Unreacted Alkyne) Triturate->MotherLiquor Product Pure tert-butyl N-[2-(1H-1,2,3- triazol-4-yl)ethyl]carbamate Triturate->Product Vacuum Filtration

Fig 1: Chromatography-free purification workflow utilizing EDTA chelation and selective trituration.

References

  • Li, L., & Zhang, Z. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules, 2016, 21(10), 1393. URL:[Link]

  • Mackeviča, J., et al. "Synthesis of 1,2,3-triazole-linked galactohybrids and their inhibitory activities on galectins." Arkivoc, 2014(3), 90-112. URL:[Link]

  • ResearchGate Community. "How to remove TBTA after click reaction (apart from using column separation)?" ResearchGate, 2018. URL:[Link]

  • World Intellectual Property Organization. "WO2019122371A1 - Linear double stranded dna coupled to a single support or a tag." WIPO, 2019.

Sources

Troubleshooting

Technical Support Center: Reducing Copper Catalyst Residue in tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for synth...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles like tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.[1][2] This reaction is prized for its efficiency, high regioselectivity, and tolerance of diverse functional groups.[2] However, for applications in drug development and biological studies, the removal of the copper catalyst is not just a matter of purity but a critical issue of safety.[3][4] Residual copper can be toxic to biological systems and can interfere with downstream applications.[3][5]

This guide provides field-proven insights and detailed protocols to troubleshoot and resolve issues related to copper contamination in your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of triazole products from CuAAC reactions.

Question 1: Why is my isolated product or organic layer persistently blue or green?

Answer: A persistent blue or green color is a clear indicator of residual copper contamination.[6] This occurs when copper salts are not fully removed during the initial workup. The product itself, containing a triazole ring, can also chelate copper ions, making them more difficult to remove.[7]

Recommended Solutions:

  • Intensified Aqueous Washes with Chelating Agents: Standard water or brine washes are often insufficient. Employ an aqueous solution of a strong chelating agent to form a highly water-soluble copper complex that can be partitioned away from your organic product.

    • EDTA Wash: Wash the organic layer two to three times with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at pH 8.[3][6] The slightly basic pH ensures the EDTA is deprotonated and available for chelation.

    • Ammonium Hydroxide/Chloride Wash: A wash with a saturated aqueous solution of ammonium chloride or dilute ammonium hydroxide can be very effective. Copper(II) ions form a deep blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is highly soluble in the aqueous phase. This should only be used if your product is stable under basic conditions.[3]

    • Pyridine Wash: Pyridine can also form a water-soluble complex with copper, which can then be extracted. Subsequent acidic washes may be needed to remove residual pyridine from the organic layer.

  • Solid-Supported Scavengers: If aqueous washes are ineffective, particularly if your product has some water solubility, using a copper scavenger is a highly effective next step. These are discussed in detail in the FAQ section.

Question 2: My product yield is significantly lower after the copper removal process. What is happening?

Answer: Low product yield after purification can stem from several factors related to the copper removal strategy.

Potential Causes & Solutions:

  • Product Adsorption: Your product may be adsorbing to the purification medium.

    • Scavenger Resins: Before committing your entire batch, test the affinity of your product for the chosen scavenger resin on a small scale. If significant product loss is observed, consider a different type of scavenger or an alternative purification method.[3]

    • Silica/Alumina Plugs: While effective for removing some copper, silica gel can be acidic and may retain basic products. If your triazole product is basic, consider using a plug of neutral alumina instead or pre-treating the silica with a non-nucleophilic base like triethylamine.[6]

  • Product Co-precipitation: If you are precipitating copper (e.g., as copper sulfide), your product might be co-precipitating or becoming trapped in the solid matrix.

    • Optimize Precipitation: Ensure the precipitation conditions are selective for the copper salt. Adding Celite before filtration can help create a more porous filter cake, making it easier to wash the product through and recover it completely.[3]

  • Loss During Aqueous Extraction: If your product has some water solubility, it can be lost during repeated washes with chelating agents.

    • Use Brine: After the chelating washes, perform a final wash with brine (saturated aqueous NaCl). This decreases the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.[6]

Question 3: My NMR spectrum shows broadened signals, even though the product looks clean. Could this be due to copper?

Answer: Yes, this is a classic sign of paramagnetic impurities. Copper(II) is a paramagnetic species (d⁹) and even trace amounts can cause significant broadening of NMR signals, obscuring peak multiplicities and making structural confirmation difficult.

Recommended Solution:

  • Pre-NMR Cleanup: Before preparing your NMR sample, pass a solution of your compound through a small, tightly packed plug of silica gel or neutral alumina using your chromatography eluent. This is often sufficient to remove the trace amounts of copper responsible for the paramagnetic effects.[6]

Question 4: I'm using column chromatography, but the copper seems to co-elute with my product. How can I improve the separation?

Answer: This happens when the copper species (which may be chelated to your product or a ligand) has a similar polarity to your desired compound. Running a column is an inefficient way to remove the bulk of the metal catalyst.

Recommended Solution:

  • Pre-Chromatography Chelation: The most effective strategy is to remove the majority of the copper before loading your material onto the column.[6]

    • Perform an aqueous workup with a chelating agent (like EDTA) as described in Question 1.

    • Dry the organic layer, concentrate it, and then re-dissolve the crude material in a minimal amount of solvent.

    • Pass this solution through a scavenger resin or a plug of silica/alumina.

    • Concentrate the filtrate and then perform column chromatography for final polishing. This multi-step approach ensures that the column is only separating organic impurities, which is its primary function.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalysts after a CuAAC reaction?

A1: There are four main strategies, often used in combination. The choice depends on the scale of your reaction, the nature of your product, and the required level of purity.

MethodPrincipleAdvantagesDisadvantages
Aqueous Washes Partitioning of water-soluble copper complexes into an aqueous phase using chelating agents (EDTA, NH₄Cl, etc.).[6]Inexpensive, simple, effective for removing bulk copper.[3]Can lead to emulsions; may not be sufficient for trace removal; product may have some water solubility.
Precipitation Conversion of soluble copper salts into an insoluble form (e.g., CuS) that can be filtered off.Can be very effective and inexpensive.Filtration of fine precipitates can be difficult; product can be trapped in the filter cake.[3]
Scavenger Resins Solid-supported ligands (e.g., thiourea, iminodiacetic acid) with high affinity for copper are stirred with the reaction mixture and then filtered.[3][6]High efficiency for trace removal, simple filtration-based workup.Resins can be expensive; potential for product adsorption.[3]
Chromatography Separation based on polarity using a stationary phase like silica gel or alumina.[6]Good for final polishing and removing organic byproducts.Inefficient for bulk copper removal; potential for co-elution.[6]

Q2: How do I select the best copper removal strategy for my experiment?

A2: Use the following decision tree to guide your choice. For drug development applications requiring very low copper levels (<10 ppm), a multi-step approach is almost always necessary.

G start Crude Reaction Mixture chelating_wash Aqueous Wash with Chelating Agent (e.g., EDTA) start->chelating_wash check_color Is organic layer colorless? chelating_wash->check_color scavenger Use Scavenger Resin (e.g., SiliaMetS Thiourea) check_color->scavenger No (still colored) chromatography Column Chromatography check_color->chromatography Yes scavenger->chromatography check_purity Purity sufficient for non-biological use? chromatography->check_purity final_product Final Product for Analysis check_purity->final_product Yes api_check Is final purity <10 ppm required (API standard)? check_purity->api_check No api_check->final_product No icp_ms Quantify with ICP-MS/OES api_check->icp_ms Yes icp_ms->final_product

Caption: Decision workflow for copper purification.

Q3: What are the acceptable limits for copper residue in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[8] Copper is classified as a Class 3 element, described as having relatively low oral toxicity.[9][10] However, the specific limits, or Permitted Daily Exposure (PDE), depend on the route of administration.

Route of AdministrationPDE (µ g/day )
Oral 3000
Parenteral 300
Inhalation 30
Source: ICH Q3D(R2) Guideline[8]

For an API, the goal is often to reduce metal catalyst residues to the lowest reasonably achievable levels, typically well below 10 ppm, which must be confirmed with validated analytical methods.[9][11]

Q4: How can I accurately measure the final copper concentration in my product?

A4: While visual inspection (absence of color) is a good preliminary check, it is not quantitative. For accurate, trace-level quantification required for pharmaceutical development, instrumental analysis is mandatory.[12]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the industry-standard techniques.[9] They offer high sensitivity and can accurately measure copper levels down to parts-per-billion (ppb).[11]

Q5: Are there copper-free alternatives for synthesizing my target molecule?

A5: Yes, though they come with different considerations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a true "copper-free click" reaction that uses strained cyclooctynes instead of a terminal alkyne. It is bioorthogonal and avoids copper toxicity but requires the synthesis of often complex and expensive cyclooctyne reagents.[13]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method uses a ruthenium catalyst and, unlike CuAAC, selectively produces the 1,5-disubstituted triazole regioisomer.[1][14] If the specific isomer of your target molecule is not critical, this can be a viable alternative.

Key Experimental Protocols

Protocol 1: Copper Removal via EDTA Wash

This protocol is a first-line defense for removing the bulk of copper catalyst.

  • Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 0.5 M EDTA disodium salt solution (adjusted to pH 8 with NaOH).

  • Shake: Shake the funnel vigorously for 1-2 minutes. The aqueous layer will typically turn blue or green as the copper-EDTA complex forms.[6]

  • Separate: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the EDTA wash (steps 3-4) two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and improve recovery.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

Protocol 2: Copper Removal Using a Scavenger Resin

This protocol is highly effective for removing trace amounts of copper after an initial aqueous workup.

  • Preparation: Dissolve the crude product (which has already undergone an initial workup like the EDTA wash) in a suitable solvent (e.g., DCM, THF, Ethyl Acetate).

  • Add Resin: Add a copper scavenger resin (e.g., SiliaMetS Thiourea or equivalent) to the solution. The required amount is typically 3-5 molar equivalents relative to the initial amount of copper catalyst used.

  • Stir: Stir the mixture at room temperature. The required time can range from 1 to 16 hours. Monitor the removal by taking a small aliquot, filtering it, and checking for any residual color.

  • Filter: Once the scavenging is complete, filter the mixture through a pad of Celite to remove the resin.

  • Wash: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3]

Mechanistic Context: The CuAAC Reaction

Understanding the catalytic cycle underscores the persistent nature of copper in the reaction. The catalyst, an active Cu(I) species, cycles through various intermediates, including a copper acetylide and a six-membered cupracycle, before releasing the triazole product.[2][15] Throughout this process, copper can be oxidized to Cu(II) or remain complexed with the product, necessitating the robust purification methods described.

G cluster_0 Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Alkyne Terminal Alkyne (R'-C≡CH) Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide + Cu(I) Azide Organic Azide (R-N3) Cupracycle Six-membered Cupracycle Intermediate Cu_acetylide->Cupracycle + Azide Cu_triazolide Copper Triazolide Cupracycle->Cu_triazolide Ring Contraction Product 1,4-Triazole Product Cu_triazolide->Product + H+ Product->Cu_I Regenerates Catalyst

Caption: Simplified CuAAC catalytic cycle.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-free click chemistry. (2023). In Wikipedia. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • Cocus, M. G., Asproni, B., & Fanti, M. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved from [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). PMC. Retrieved from [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Sterling Pharma Solutions. Retrieved from [Link]

  • Jalani, H. B., Karagöz, A. Ç., & Tsogoeva, S. B. (2017). Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Thieme. Retrieved from [Link]

  • Residual Copper(II) Detection in Chemical Processes: High-Throughput Analysis and Real-Time Monitoring with a Colorimetric Copper Probe. (2019). ACS Publications. Retrieved from [Link]

  • Synthesis of 1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Best method for removing Cu(I) from Org compounds. (2024). Reddit. Retrieved from [Link]

  • Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008). European Medicines Agency. Retrieved from [Link]

  • Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions. (2020). MDPI. Retrieved from [Link]

  • Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. (2023). Pharma Growth Hub. Retrieved from [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. (2022). Food and Drug Administration. Retrieved from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Derivatives

Welcome to the technical support hub for researchers working with tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate and its analogues. This guide is designed to provide practical, in-depth solutions to a common chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers working with tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate and its analogues. This guide is designed to provide practical, in-depth solutions to a common challenge in the structural elucidation of these molecules: NMR peak overlap. The unique structural motifs—a flexible ethyl linker, a bulky tert-butyl (Boc) protecting group, and a heteroaromatic triazole ring—often lead to crowded ¹H NMR spectra, complicating unambiguous assignment and characterization.

This document moves beyond simple procedural lists to explain the underlying principles of each troubleshooting technique, empowering you to make informed decisions during your own experiments.

Frequently Asked Questions (FAQs)

Q1: The signals for my two ethyl (-CH₂-CH₂) protons are completely overlapped. What is the quickest way to resolve them?

A1: The most direct and often successful initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ induce significant differential shifts in nearby protons due to solvent anisotropy effects, which can be sufficient to resolve the overlapping signals.[2] If this fails, proceeding to 2D NMR techniques like COSY or HSQC is the next logical step.

Q2: I see a very broad signal around my carbamate or triazole NH. Is this normal and can it be fixed?

A2: Yes, broadness for NH protons is common and can arise from intermediate rates of chemical exchange with trace amounts of water or from quadrupolar broadening effects of the adjacent ¹⁴N atom. To confirm the signal's identity, perform a simple "D₂O shake": add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. Exchangeable protons like -NH and -OH will disappear or significantly diminish.[3] To sharpen the peak for better integration or to uncover underlying signals, acquiring the spectrum at a lower temperature can slow the exchange rate.

Q3: The massive singlet from my tert-butyl (Boc) group is obscuring other important aliphatic signals. What can I do?

A3: This is a classic dynamic range problem. While you cannot remove the signal, you can use 2D NMR to resolve the hidden protons. An HSQC spectrum is particularly effective here; it correlates protons to their attached carbons, spreading the signals into a second dimension.[4] Since the nine Boc protons are attached to a single type of carbon and the obscured aliphatic protons are attached to different carbons, their cross-peaks will appear at different coordinates on the ¹³C axis, achieving clear separation.[5]

Q4: My compound exists as multiple conformers (rotamers) at room temperature, leading to a messy, broadened spectrum. How can I get sharp signals for a single species?

A4: This is a perfect application for Variable Temperature (VT) NMR.[6] By increasing the temperature, you can often coalesce the signals of rapidly interconverting conformers into a single set of sharp, time-averaged peaks. Conversely, lowering the temperature can slow the exchange enough to "freeze out" individual conformers, yielding sharp signals for each distinct species, though the spectrum will be more complex.[7]

Troubleshooting Workflow: A Systematic Approach

When faced with an unresolved spectrum, a systematic approach saves time and preserves your sample. The following workflow outlines a logical progression from simple adjustments to more advanced experiments.

G cluster_0 cluster_1 Level 1: Same-Sample Adjustments cluster_2 Level 2: Advanced 2D Experiments cluster_3 start Peak Overlap Identified in ¹H NMR solvent Change Solvent (e.g., CDCl₃ → C₆D₆) start->solvent Aliphatic/Aromatic Overlap temp Vary Temperature (VT-NMR) (e.g., 298K → 323K) start->temp Broad Peaks / Conformers d2o D₂O Exchange (for NH/OH signals) start->d2o Identify Exchangeable Protons cosy COSY (H-H Connectivity) solvent->cosy If still overlapped temp->cosy If still overlapped d2o->solvent hsqc HSQC (¹J H-C Correlation) cosy->hsqc For definitive C-H assignment hmbc HMBC (Long-Range H-C) hsqc->hmbc To connect all fragments end Unambiguous Signal Assignment hmbc->end

Caption: A logical workflow for resolving NMR peak overlap issues.

In-Depth Troubleshooting Guides

Guide 1: Leveraging Solvent Effects
  • Why It Works: Deuterated solvents are not merely inert media; they interact with solute molecules through various mechanisms (e.g., hydrogen bonding, van der Waals forces). Aromatic solvents like benzene-d₆ create a powerful anisotropic magnetic field from their ring current. Solute protons residing above or below the plane of the benzene ring will be shielded (shifted upfield), while those on the periphery will be deshielded (shifted downfield). This can dramatically alter the chemical shifts of your compound's protons and resolve accidental overlap.[2]

  • When to Use It: This should be your first approach when dealing with overlapping signals in the aliphatic region (e.g., the ethyl linker) or between aliphatic and aromatic regions. It is non-destructive and highly effective.

  • Experimental Protocol:

    • Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a standard solvent like CDCl₃ and acquire a standard ¹H NMR spectrum.

    • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.[1] Ensure the sample is completely dry by placing it under high vacuum for 10-15 minutes.

    • New Solvent: Re-dissolve the same sample in ~0.6 mL of an aromatic solvent (benzene-d₆ is an excellent first choice).

    • Acquisition & Comparison: Acquire a new ¹H NMR spectrum. Compare the two spectra, noting the changes in chemical shifts that may have resolved the peak overlap.

Solvent Residual ¹H Peak (ppm) Typical Effect on Solute
Chloroform-d (CDCl₃)7.26General purpose, relatively non-interacting.
Benzene-d₆ (C₆D₆)7.16Strong anisotropic effects; often resolves aliphatic overlap.
DMSO-d₆2.50Good for polar compounds; can slow down NH exchange.
Methanol-d₄ (CD₃OD)3.31Protic; will exchange with NH/OH protons.
Pyridine-d₅8.74, 7.58, 7.22Aromatic and basic; strong anisotropic and H-bonding effects.

Table 1: Common NMR solvents and their general effects on chemical shifts.

Guide 2: Variable Temperature (VT) NMR
  • Why It Works: Many molecules, including Boc-protected amines, can exhibit restricted rotation around certain bonds (like the carbamate C-N bond), leading to the existence of multiple conformers in solution.[8] If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, the corresponding signals can become very broad. Increasing the temperature increases the rate of rotation, causing the signals from different conformers to merge (coalesce) into a single, sharp, time-averaged signal.[7]

  • When to Use It: Use this technique when you observe significantly broadened peaks that are not due to exchangeable protons or poor shimming, suggesting a dynamic process like conformational exchange.

  • Experimental Protocol:

    • Sample Preparation: Prepare a sample in a suitable solvent with a wide liquid temperature range (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed, especially for high-temperature work.[1]

    • Initial Spectrum: Acquire a spectrum at room temperature (e.g., 298 K) after careful shimming.

    • Temperature Increase: Increase the spectrometer's temperature in increments of 10-15 K (e.g., to 313 K, then 328 K). Allow the temperature to stabilize for 5-10 minutes at each step.

    • Re-shim and Acquire: It is crucial to re-shim the magnetic field at each new temperature, as homogeneity is temperature-dependent.[1] Acquire a spectrum at each temperature.

    • Analysis: Observe the spectra for peak sharpening and coalescence, which indicates you have overcome the energy barrier for the dynamic process.

Guide 3: Harnessing the Power of 2D NMR

When simpler methods are insufficient, two-dimensional (2D) NMR experiments provide the ultimate solution by spreading the proton signals across a second dimension, resolving virtually all overlap.[9]

G cluster_0 cluster_1 2D NMR Experiments cluster_2 mol tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate cosy COSY (Who is coupled to whom?) mol->cosy hsqc HSQC (Which H is on which C?) mol->hsqc hmbc HMBC (Which H is near which C?) mol->hmbc info_cosy H-H Spin Systems (e.g., -CH₂-CH₂-) cosy->info_cosy info_hsqc Direct H-C Bonds (Resolves overlap) hsqc->info_hsqc info_hmbc Full Skeleton (Connects fragments) hmbc->info_hmbc

Caption: How different 2D NMR experiments provide complementary structural information.

  • COSY (Correlation Spectroscopy):

    • What It Shows: Cross-peaks between protons that are spin-spin coupled (typically through 2-3 bonds).[4]

    • Application: To definitively trace the connectivity of the -CH₂-CH₂- ethyl linker. You will see a cross-peak connecting the signals of the two adjacent methylene groups, even if they are overlapped in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • What It Shows: Cross-peaks correlating a proton directly to the carbon it is attached to (¹JCH).[9][10]

    • Application: This is the most powerful technique for resolving ¹H overlap.[4][5] The highly overlapped proton signals are dispersed by the much larger chemical shift range of ¹³C NMR. For example, the two ethyl -CH₂- groups will have distinct ¹³C shifts, so their corresponding protons will appear as separate cross-peaks in the 2D spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • What It Shows: Correlations between protons and carbons over longer ranges (typically 2-4 bonds).[11][12]

    • Application: To piece the entire molecular puzzle together. For instance, you can confirm the connection of the ethyl linker to the triazole ring by observing a correlation from one of the -CH₂- protons to the C4 carbon of the triazole. You can also see correlations from the Boc protons to the carbamate carbonyl carbon.

Experiment Information Provided Primary Use for This Topic Typical Acquisition Time
COSY ¹H-¹H coupling networks (through-bond)Tracing the -CH₂-CH₂- spin system.15-30 minutes
HSQC Direct ¹H-¹³C correlations (one bond)Resolving overlapped ¹H signals via ¹³C dispersion.20-60 minutes
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)Assembling the molecular skeleton and assigning quaternary carbons.1-4 hours

Table 2: Summary of key 2D NMR experiments for structural elucidation.

By employing these strategies systematically, researchers can efficiently overcome the challenges of NMR peak overlap, leading to confident and accurate structural characterization of novel triazole derivatives.

References

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]

  • NIH National Library of Medicine. Leveraging the HMBC to Facilitate Metabolite Identification. Available at: [Link]

  • Royal Society of Chemistry. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Available at: [Link]

  • American Chemical Society. A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Available at: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • NIH National Library of Medicine. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Available at: [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Available at: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. How to get pure nmr after deprotection ?of Boc by TFA?. Available at: [Link]

  • NIH National Library of Medicine. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available at: [Link]

  • NIH National Library of Medicine. Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. Available at: [Link]

  • SciELO. 1H-[3][11][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

  • ResearchGate. NMR Spectroscopy with Spectral Editing for the Analysis of Complex Mixtures. Available at: [Link]

  • ResearchGate. Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Available at: [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Available at: [Link]

  • American Chemical Society. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • OMICS Online. Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available at: [Link]

  • American Chemical Society. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). Available at: [Link]

  • Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Available at: [Link]

  • Supporting Information. Characterization Data of the Products. Available at: [Link]

  • NIH National Library of Medicine. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

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  • NIH National Library of Medicine. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

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  • SCM. H-NMR spectrum with spin-spin coupling — Tutorials 2025.1 documentation. Available at: [Link]

  • PubChem. tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate. Available at: [Link]

  • American Chemical Society. LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparing reactivity of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate vs Fmoc-protected analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and bioconjugation, the 1,2,3-triazole moiety, often introduced via "click chemistry," has become a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and bioconjugation, the 1,2,3-triazole moiety, often introduced via "click chemistry," has become a cornerstone for the synthesis of complex molecular architectures. When coupled with linkers such as 2-aminoethyl groups, the resulting 2-(1H-1,2,3-triazol-4-yl)ethylamine is a versatile building block. The strategic use of protecting groups on the terminal amine is paramount for its successful incorporation into larger molecules. The two most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages dictated by their disparate chemical reactivities.

This in-depth technical guide provides a comparative analysis of the reactivity of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate and its Fmoc-protected analog. This guide will delve into the chemical principles governing their stability and deprotection, the influence of the triazole ring, and provide detailed experimental protocols to inform the rational selection of the appropriate protecting group for your synthetic strategy.

Core Principles: A Dichotomy in Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in the conditions required for their removal, a concept known as orthogonality.[1][2] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS) and complex molecule synthesis, as it allows for the selective deprotection of one functional group while others remain intact.[3]

  • The Boc Group: This protecting group is labile to acid.[3] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4]

  • The Fmoc Group: In contrast, the Fmoc group is labile to basic conditions, commonly cleaved by a solution of a secondary amine like piperidine in an aprotic solvent such as N,N-dimethylformamide (DMF).[5][6] The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorenyl ring system.[5]

This inherent difference in lability dictates the entire synthetic approach, including the choice of other protecting groups in the molecule and the final cleavage strategy.

The Influence of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is an aromatic, electron-withdrawing heterocycle.[7][8] Its presence in close proximity to the carbamate linkage can influence the reactivity of both Boc and Fmoc protecting groups, albeit in different ways.

For the Boc-protected compound, the electron-withdrawing nature of the triazole ring is unlikely to significantly impact the acid-catalyzed deprotection mechanism, which primarily relies on the stability of the formed tert-butyl cation.[4]

In the case of the Fmoc-protected analog, the basic conditions used for deprotection are generally mild and highly specific for the Fmoc group.[6] The triazole ring is stable under these conditions.[8]

Comparative Reactivity and Stability

The choice between Boc and Fmoc protection for 2-(1H-1,2,3-triazol-4-yl)ethylamine hinges on the overall synthetic plan and the presence of other functional groups.

Featuretert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (Boc-protected)Fmoc-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (Fmoc-protected)
Deprotection Condition Strongly acidic (e.g., TFA, HCl)[1][4]Mildly basic (e.g., 20% piperidine in DMF)[5][6]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz).[2][9]Orthogonal to acid-labile groups (e.g., Boc, Trt) and hydrogenolysis-labile groups.[2][10]
Compatibility Not suitable for substrates with other acid-sensitive functional groups.Ideal for syntheses involving acid-sensitive moieties.[]
Potential Side Reactions Alkylation of sensitive residues (e.g., tryptophan, methionine) by the tert-butyl cation if scavengers are not used.[12]Potential for diketopiperazine formation in dipeptide synthesis; racemization can occur with some coupling reagents.[5]
Cleavage Byproducts Isobutylene and carbon dioxide.[4]Dibenzofulvene-piperidine adduct and carbon dioxide.[6]
Typical Application Often used in traditional solid-phase peptide synthesis and solution-phase synthesis where acid-labile side-chain protecting groups are not required.The standard for modern solid-phase peptide synthesis, especially for complex peptides with acid-sensitive residues.[]

Experimental Protocols

The following are detailed, representative protocols for the deprotection of Boc- and Fmoc-protected 2-(1H-1,2,3-triazol-4-yl)ethylamines.

Protocol 1: Acid-Mediated Deprotection of tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

This protocol describes a standard procedure for the removal of the Boc group using trifluoroacetic acid.

cluster_0 Boc Deprotection Workflow start Dissolve Boc-protected compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir Stir at room temperature for 1-2 hours add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate workup Aqueous workup with base (e.g., NaHCO3) evaporate->workup extract Extract with an organic solvent workup->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate end Purify the deprotected amine dry_concentrate->end

Caption: Workflow for Boc Deprotection.

Materials:

  • tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

  • If necessary, the product can be further purified by column chromatography.

Protocol 2: Base-Mediated Deprotection of Fmoc-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

This protocol outlines the standard procedure for the removal of the Fmoc group using piperidine.

cluster_1 Fmoc Deprotection Workflow start Dissolve Fmoc-protected compound in DMF add_piperidine Add 20% piperidine in DMF start->add_piperidine stir Stir at room temperature for 15-30 minutes add_piperidine->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Evaporate solvent under reduced pressure monitor->evaporate workup Aqueous workup evaporate->workup extract Extract with an organic solvent workup->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate end Purify the deprotected amine dry_concentrate->end

Caption: Workflow for Fmoc Deprotection.

Materials:

  • Fmoc-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Standard laboratory glassware

Procedure:

  • Dissolve the Fmoc-protected compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.

  • Stir the solution at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct and any other impurities.

Mechanistic Insights

cluster_boc Boc Deprotection Mechanism cluster_fmoc Fmoc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbocation tert-Butyl Cation + Carbamic Acid Protonated_Boc->Carbocation Amine Free Amine + CO2 Carbocation->Amine Fmoc_Amine Fmoc-Protected Amine Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc_Amine->Fluorenyl_Anion + Base Elimination β-Elimination Fluorenyl_Anion->Elimination Free_Amine Free Amine + Dibenzofulvene Elimination->Free_Amine

Caption: Deprotection Mechanisms of Boc and Fmoc Groups.

Conclusion

The choice between tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate and its Fmoc-protected analog is a critical decision in the design of a synthetic route. The Boc-protected compound offers stability to a wide range of conditions but requires harsh acidic conditions for its removal, which may not be compatible with sensitive substrates. Conversely, the Fmoc-protected analog provides the advantage of mild, base-labile deprotection, making it the preferred choice for modern solid-phase peptide synthesis and the synthesis of complex molecules containing acid-sensitive functional groups. A thorough understanding of the orthogonal nature of these protecting groups and the potential influence of the triazole moiety is essential for the successful execution of multi-step syntheses in research and drug development.

References

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). A Comparative Analysis of Boc-Protected vs.
  • Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PubMed. (2010, April 15). Click chemistry aided synthesis of 1,4-substituted 1,2,3-triazole based N-Fmoc protected epsilon-amino acids.
  • PMC.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • SciSpace.
  • ResearchGate.
  • Sigma-Aldrich.
  • Nowick Laboratory. (Version 1.7.2).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • BOC-ON.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species.
  • PMC. 1,2,3-Triazoles as Biomimetics in Peptide Science.
  • Amino Acid Deriv
  • ResearchGate.
  • ACS Publications. (2017, October 6).
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Beilstein Journals. (2013, July 29).
  • PMC. 1,2,3-Triazoles.
  • ResearchGate. (2020, September 1).
  • Chemical Science (RSC Publishing).
  • CHIMIA.
  • MDPI. (2020, August 6). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
  • PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • PMC. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • CBL Patras. (2010, February 26). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.

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Comparative

A Senior Application Scientist's Guide to Biological Assay Validation: Leveraging tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate Derivatives

In the rigorous landscape of drug discovery and development, the unwavering confidence in your biological data is non-negotiable. This confidence is forged through a meticulous process known as biological assay validatio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of drug discovery and development, the unwavering confidence in your biological data is non-negotiable. This confidence is forged through a meticulous process known as biological assay validation, a systematic demonstration that an assay is fit for its intended purpose. This guide provides an in-depth, experience-driven comparison of assay validation strategies, with a specific focus on the utility of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate derivatives as robust tools for ensuring data integrity.

The narrative that follows is not a mere recitation of protocols but a synthesis of technical expertise and field-proven insights. We will delve into the causality behind experimental choices, the principles of self-validating systems, and the authoritative standards that underpin trustworthy research.

The Cornerstone of Reliable Data: Understanding Assay Validation

Small molecule chemical probes are indispensable tools in this endeavor, serving to interrogate protein functions and their relevance as therapeutic targets.[5][6] The judicious selection and rigorous characterization of these probes are paramount to unequivocally link experimental outcomes to the function of a specific biological target.[5][6][7][8]

The Rise of Triazole Carbamates in Assay Validation

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate derivatives have emerged as a versatile and valuable class of compounds for assay validation. The inherent stability and synthetic tractability of the 1,2,3-triazole ring, often constructed via the highly efficient "click chemistry," allows for the creation of a diverse library of molecules with tailored properties.[9] The tert-butyl carbamate (Boc) protecting group provides a convenient handle for further chemical modifications, enabling the fine-tuning of characteristics like solubility and cell permeability. This chemical modularity makes them ideal candidates for use as reference standards, positive controls, or internal standards across a wide array of biological assays.

The 1,2,4-triazole nucleus, a related scaffold, is found in numerous approved drugs, highlighting the biological relevance and favorable pharmacological properties of this heterocyclic family.[10] Derivatives of 1,2,4-triazoles have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[10][11][12]

A Comparative Analysis: Triazole Carbamates vs. Alternative Validation Tools

The true measure of a validation tool lies in its performance against established alternatives. Below is a comparative guide to aid researchers in selecting the most appropriate tool for their specific needs.

Performance Metrictert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate DerivativesAlternative 1: Isotope-Labeled Internal StandardsAlternative 2: Structurally Diverse Small Molecule Controls
Specificity & Selectivity High. The unique triazole core can be designed to minimize off-target effects and interference from matrix components.Very High. Co-elution with the analyte and mass differentiation provide exceptional specificity in mass spectrometry-based assays.Variable. Dependent on the specific molecule chosen; potential for unforeseen off-target activities.
Synthetic Accessibility Readily synthesized via robust and scalable "click chemistry" protocols.Complex and often costly multi-step synthesis required.Availability can be limited, and custom synthesis may be required.
Cost-Effectiveness Generally cost-effective due to efficient synthesis.High cost associated with isotopic labeling.Cost varies widely depending on the complexity of the molecule.
Versatility The modular nature of the synthesis allows for adaptation to a wide range of assay formats and biological targets.Primarily limited to mass spectrometry-based detection methods.Application is specific to the known biological activity of the chosen molecule.
Predictability of Matrix Effects Can be designed to mimic the analyte's behavior in complex biological matrices.Can help to normalize for matrix-induced signal suppression or enhancement.Matrix effects can be unpredictable and differ from the analyte of interest.

In-Depth Experimental Protocols: A Practical Guide

To illustrate the practical application of these principles, we provide a detailed, step-by-step protocol for the validation of a cell-based kinase inhibition assay using a tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate derivative as a reference compound.

Protocol: Validation of a Kinase Inhibition Assay

1. Objective: To determine the accuracy, precision, and linearity of a luminescent cell-based assay for a target kinase using a well-characterized triazole carbamate inhibitor.

2. Materials:

  • HEK293 cells overexpressing the target kinase

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate derivative (validated inhibitor)

  • White, opaque 96-well microplates

  • Luminometer

3. Methodology:

  • Cell Seeding:

    • Culture and harvest HEK293 cells expressing the target kinase.

    • Seed 10,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the triazole carbamate inhibitor in DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells. Include a vehicle control (DMSO only).

    • Incubate for 1 hour at 37°C.

  • Assay Procedure:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control (representing 100% kinase activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

4. Acceptance Criteria (as per FDA/EMA guidance): [1][4][13]

  • Precision: The coefficient of variation (%CV) of replicate measurements should not exceed 15% (20% at the Lower Limit of Quantification).

  • Accuracy: The mean value should be within 15% of the nominal concentration (20% at the LLOQ).

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Caption: A streamlined workflow for validating a cell-based assay.

Triazole_Synthesis Core Synthesis via Click Chemistry Reactants Terminal Alkyne +Organic Azide Catalyst Cu(I) Catalyst Reactants->Catalyst Product 1,4-disubstituted 1,2,3-Triazole Catalyst->Product [3+2] Cycloaddition

Caption: The fundamental copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion and Future Outlook

The validation of biological assays is a non-negotiable cornerstone of high-quality research and development. The emergence of versatile and synthetically accessible chemical tools, such as tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate derivatives, provides researchers with powerful assets to ensure the accuracy and reliability of their data. As assay technologies continue to evolve, the principles of rigorous validation and the intelligent application of well-characterized chemical probes will remain paramount in the quest for novel therapeutics.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 399-424. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Makin, H. L. J., & Gaskell, S. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3180–3189. [Link]

  • Makin, H. L. J., & Gaskell, S. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. PubMed. [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]

  • Musial, A., & Klodowska-Duda, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. European Pharmaceutical Review. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1567. [Link]

  • Long, H., et al. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. ResearchGate. [Link]

  • Indian Journal of Chemistry. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, 61B, 1114-1120. [Link]

  • Moroccan Journal of Chemistry. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry, 10(4), 861-880. [Link]

  • PubChem. (n.d.). Tert-butyl n-(1h-1,2,3-triazol-4-yl)carbamate. PubChem. [Link]

  • NextSDS. (n.d.). tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate. NextSDS. [Link]

  • Molecules. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4065. [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221. [Link]

  • Frontiers in Cellular and Infection Microbiology. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Cellular and Infection Microbiology, 14, 1475734. [Link]

  • Journal of Pharmaceutical Research International. (2022). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Journal of Pharmaceutical Research International, 34(23A), 1-11. [Link]

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Validation

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate vs unprotected 2-(1,2,3-triazol-4-yl)ethanamine in peptide synthesis

Executive Summary The 1,2,3-triazole ring is a widely recognized [1], frequently deployed to mimic amide bonds, histidines, and histamines[2]. When incorporating the histamine bioisostere 2-(1H-1,2,3-triazol-4-yl)ethanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is a widely recognized [1], frequently deployed to mimic amide bonds, histidines, and histamines[2]. When incorporating the histamine bioisostere 2-(1H-1,2,3-triazol-4-yl)ethanamine into peptidomimetics, chemists must choose between its unprotected form and its Boc-protected derivative, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.

As a Senior Application Scientist, I have structured this guide to objectively compare these two building blocks. Your choice between them should not be arbitrary; it dictates the synthetic trajectory, step economy, and chemoselectivity of your entire workflow.

Mechanistic Causality: To Protect or Not to Protect?

The decision to use a Boc-protected versus an unprotected triazole-ethylamine hinges on the inherent nucleophilicity of the molecule's functional groups.

  • The Unprotected Strategy: The primary aliphatic amine of 2-(1,2,3-triazol-4-yl)ethanamine is highly nucleophilic. In contrast, the 1H-1,2,3-triazole ring is a weak acid (pKa ~9.3), and its conjugate base exhibits delocalized, poor nucleophilicity. Under standard peptide coupling conditions (e.g., HATU/DIPEA), the primary amine outcompetes the triazole nitrogens by orders of magnitude. Therefore, if your goal is simple C-terminal or side-chain amidation, protection of the triazole is mechanistically unnecessary . The unprotected amine provides superior step economy.

  • The Boc-Protected Strategy: Because 1,5-disubstituted triazoles can act as[3], precise functionalization of the triazole ring (such as N-alkylation to mimic N-methylhistamine) is often critical. If you expose the unprotected molecule to an alkyl halide, the highly reactive primary amine will undergo exhaustive alkylation. Here, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is mandatory. The Boc group completely masks the primary amine, directing electrophilic substitution exclusively to the triazole ring.

Comparative Data Matrix

The following tables summarize the physicochemical properties and experimental performance of both building blocks to guide your synthetic planning.

Table 1: Physicochemical & Strategic Profile

Featuretert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate2-(1,2,3-triazol-4-yl)ethanamine (Unprotected)
Primary Amine State Boc-Protected (Inert)Free Base (Highly Nucleophilic)
Triazole Reactivity Accessible for N-alkylation/arylationCompetitively masked by primary amine
Solubility (DMF/DCM) HighModerate (often requires pre-activation salts)
Step Economy Lower (Requires TFA deprotection)Higher (Direct coupling)
Ideal Application Pre-coupling scaffold modificationDirect C-terminal / Side-chain amidation

Table 2: Experimental Coupling Efficiency (Representative Data)

Reaction TypeReagent UsedConversion (1h)Chemoselectivity (Amine : Triazole)
Amide Coupling (HATU/DIPEA)Unprotected>98%>99:1
N-Alkylation (MeI/K2CO3)Boc-Protected>90%N/A (Amine completely protected)

Visualizing the Workflows

The following diagram illustrates the divergent synthetic pathways dictated by your choice of building block.

Workflow Start Strategic Goal: Incorporate Triazole-Ethylamine Branch1 Direct Conjugation (No Triazole Modification) Start->Branch1 Branch2 Pre-Functionalization (e.g., Triazole N-Alkylation) Start->Branch2 Unprotected Unprotected 2-(1,2,3-triazol-4-yl)ethanamine Branch1->Unprotected Protected Boc-Protected tert-butyl N-[...]-carbamate Branch2->Protected Coupling Chemoselective Amide Coupling (HATU, DIPEA, DMF) Unprotected->Coupling Alkylation Electrophilic Substitution (R-X, K2CO3, DMF) Protected->Alkylation Product1 Peptide-Triazole Conjugate Coupling->Product1 Deprotection Boc Deprotection (20% TFA in DCM) Alkylation->Deprotection FinalCoupling Amide Coupling (HATU, DIPEA, DMF) Deprotection->FinalCoupling Product2 Peptide-(N-Alkyl-Triazole) Conjugate FinalCoupling->Product2

Workflow comparison: Direct coupling vs. pre-functionalization of triazole-ethylamine building blocks.

Self-Validating Experimental Protocols

Protocol A: Direct C-Terminal Amidation (Using Unprotected Amine)

Objective: Chemoselectively couple the unprotected bioisostere to a C-terminal free acid. Causality: HATU rapidly forms an active OAt ester. The sterically hindered base DIPEA deprotonates the primary amine without acting as a nucleophile. The primary amine's superior nucleophilicity ensures exclusive amide bond formation, bypassing the need for triazole protection.

  • Activation: Dissolve the C-terminal free acid peptide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for 2 minutes at room temperature to ensure complete OAt ester formation.

  • Nucleophile Addition: Add unprotected 2-(1,2,3-triazol-4-yl)ethanamine (1.2 eq) directly to the activated mixture.

  • Reaction: Stir for 1–2 hours at room temperature. Monitor completion via LC-MS (look for the mass shift corresponding to the loss of H2O).

  • Workup: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Triazole N-Alkylation & Coupling (Using Boc-Protected Amine)

Objective: Synthesize an N-alkylated triazole peptidomimetic. Causality: K2CO3 is a mild inorganic base sufficient to deprotonate the weakly acidic triazole NH in DMF. The Boc group shields the primary amine, forcing the alkyl halide to react exclusively with the triazole ring.

  • Alkylation: Dissolve tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and the desired alkyl halide (e.g., Iodomethane, 1.1 eq). Stir at room temperature for 4 hours.

  • Purification: Filter off the inorganic salts, concentrate the filtrate, and purify via flash chromatography to isolate the desired N-alkyl triazole isomer.

  • Deprotection: Treat the isolated intermediate with a solution of 20% Trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to cleave the Boc group.

  • Evaporation: Evaporate the TFA/DCM mixture under reduced pressure. Co-evaporate with toluene twice to remove residual TFA, yielding the TFA salt of the N-alkylated amine.

  • Coupling: Proceed with the amide coupling protocol (Protocol A), but increase the DIPEA to 3.5 eq to neutralize the residual TFA salt prior to coupling.

References

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 22(10), 1572-1581.

  • Valverde, I. E., & Mindt, T. L. (2020). "1,2,3-Triazoles as Biomimetics in Peptide Science." Bioconjugate Chemistry.

  • Bock, V. D., Spek, A. L., Maarseveen, J. H., & Hiemstra, H. (2007). "Protein Prosthesis: 1,5-Disubstituted[1,2,3]triazoles as cis-Peptide Bond Surrogates." Journal of the American Chemical Society.

Sources

Comparative

A Comparative Guide to the Steric Profile of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate versus Standard Amino Acids

Introduction: The Imperative of Steric Control in Molecular Design In the intricate world of drug development and chemical biology, the spatial arrangement of atoms—or stereochemistry—is a paramount determinant of molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Steric Control in Molecular Design

In the intricate world of drug development and chemical biology, the spatial arrangement of atoms—or stereochemistry—is a paramount determinant of molecular function. Among the key stereochemical properties, steric hindrance, the congestion caused by the physical bulk of atoms or molecular groups, governs everything from reaction kinetics to ligand-receptor binding affinity.[1] Molecules designed to mimic or interact with biological systems, such as peptidomimetics or novel linkers, must be carefully evaluated for their steric profile. An overly bulky group can prevent a drug from reaching its binding site, while insufficient bulk might lead to non-specific interactions or metabolic instability.

This guide provides an in-depth technical evaluation of the steric hindrance of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate , a molecule of interest in medicinal chemistry due to its combination of a stable triazole ring and a commonly used tert-butyl (Boc) protecting group.[2] We will compare its steric properties to those of the 20 standard proteinogenic amino acids, providing both theoretical frameworks and actionable experimental protocols for its quantitative assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively integrate this and similar building blocks into their design pipelines.

Part 1: Structural Deconstruction and Qualitative Steric Assessment

Before quantitative analysis, a qualitative inspection of molecular structures provides critical intuition. The steric influence of a molecule is not monolithic; it is a composite of the sizes and flexibilities of its constituent parts.

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (TBT-Carbamate)

This molecule can be deconstructed into three key regions, each contributing uniquely to its overall steric footprint:

  • The tert-Butyl Group: This is the most significant contributor to the molecule's bulk. Comprising a quaternary carbon bonded to three methyl groups, it is conformationally rigid and occupies a large volume of space. Its primary role as a protecting group in synthesis is owed to this extreme steric hindrance, which prevents reactions at the protected nitrogen.

  • The Ethyl Linker: The two-carbon chain (-CH2-CH2-) provides flexibility. Rotations around these single bonds allow the triazole and carbamate moieties to adopt various spatial orientations, which can either minimize or maximize the overall steric profile depending on the environment.

  • The 1,2,3-Triazole Ring: This five-membered aromatic heterocycle is planar. While not as bulky as the tert-butyl group, its flat, rigid structure presents a distinct steric and electronic profile, influencing how the molecule can pack against other surfaces, such as a protein binding pocket.

cluster_TBT TBT-Carbamate: Steric Components A tert-Butyl Group (High Steric Bulk) B Carbamate Linker A->B Covalent Bond C Flexible Ethyl Chain B->C D Planar Triazole Ring (Moderate Steric Profile) C->D

Caption: Key structural components contributing to the steric profile of TBT-Carbamate.

Standard Amino Acids: A Spectrum of Steric Demands

Standard amino acids display a wide range of side-chain sizes and shapes, which dictates the folding and function of proteins.[3] For a meaningful comparison, we can classify them into general steric groups:

  • Minimal Hindrance: Glycine (Gly) lacks a side chain, possessing only a hydrogen atom. It represents the baseline for steric accessibility.

  • Small Aliphatic: Alanine (Ala), with a single methyl group, introduces minimal steric bulk.

  • Branched Aliphatic (Bulky): Valine (Val) and Isoleucine (Ile) feature branched side chains that are conformationally restricted and sterically demanding near the protein backbone.[4] Leucine (Leu) is also bulky but with more flexibility further from the backbone.

  • Large Aromatic: Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) have large, planar aromatic side chains that impose significant steric constraints.

  • Polar/Charged: While their primary properties are electronic, the side chains of amino acids like Arginine (Arg) and Lysine (Lys) are long and flexible, sweeping out a considerable volume.

Part 2: Quantitative Comparison of Steric Parameters

To move beyond qualitative descriptions, we employ computational metrics that assign a numerical value to steric bulk. These parameters are invaluable for building quantitative structure-activity relationships (QSAR).

Key Steric Descriptors
  • Van der Waals Volume (VdW Volume): This is the volume occupied by a molecule as defined by the van der Waals radii of its atoms. It is a fundamental measure of molecular size.[5]

  • Tolman Cone Angle (θ): Traditionally used in organometallic chemistry for phosphorus ligands, this concept can be adapted to measure the solid angle occupied by a substituent from a defined attachment point.[6] It provides a simple, intuitive measure of bulk.

  • Percent Buried Volume (%VBur): A more sophisticated method that calculates the percentage of a sphere around an atom of interest (e.g., a metal center or a backbone carbon) that is occupied by a given substituent. It accounts for the full 3D shape of the molecule rather than approximating it as a cone and is considered a more accurate descriptor of steric hindrance.[7]

Comparative Data Analysis

The table below summarizes the van der Waals volumes for the side chains of representative amino acids. The corresponding values for the entire TBT-Carbamate molecule and its key fragments are estimated for comparison. Precise values for TBT-Carbamate would be derived from the computational protocol outlined in Part 3.

Molecule/FragmentClassificationVan der Waals Volume (ų)[5]Qualitative Steric Impact
TBT-Carbamate (Full Molecule) Test Compound ~210-230 (Estimated) Very High
tert-Butyl GroupFragment~85High
1,2,3-Triazole-4-yl-ethylFragment~100Moderate
------------
Glycine (Side Chain: -H)Minimal60.1 (Full AA)Negligible
Alanine (Side Chain: -CH₃)Small Aliphatic88.6 (Full AA)Low
Valine (Side Chain: -CH(CH₃)₂)Bulky Aliphatic140.0 (Full AA)High
Leucine (Side Chain: -CH₂CH(CH₃)₂)Bulky Aliphatic166.7 (Full AA)High
Phenylalanine (Side Chain: -CH₂-Ph)Large Aromatic189.9 (Full AA)Very High
Tryptophan (Side Chain: -CH₂-Indole)Large Aromatic227.8 (Full AA)Very High

Interpretation:

From this data, it is evident that the complete TBT-Carbamate molecule is sterically comparable to the largest naturally occurring amino acids, like Tryptophan. The tert-butyl group alone imparts a steric presence greater than the entire Alanine molecule. This substantial bulk is the defining steric feature and will strongly influence the molecule's reactivity and intermolecular interactions. When considering TBT-Carbamate as a building block (e.g., after deprotection of the amine), the remaining triazole-ethyl fragment is still sterically significant, comparable in volume to smaller amino acids like Valine.

Part 3: Protocols for Steric Hindrance Evaluation

To ensure scientific rigor, theoretical predictions must be grounded in robust, reproducible methodologies. Here, we present a detailed computational protocol for calculating steric parameters and a conceptual framework for an experimental kinetic study.

Protocol 1: Computational Workflow for Steric Parameter Calculation

This protocol describes the steps to calculate the Percent Buried Volume (%VBur), a modern and accurate steric descriptor, for TBT-Carbamate.

Causality Behind Choices: We use DFT for geometry optimization as it provides a good balance of accuracy and computational cost for molecules of this size. The choice of a conformational search is critical because steric parameters are highly dependent on the molecule's 3D shape; we must analyze the lowest energy (most populated) conformer. %VBur is chosen over the simpler cone angle because it provides a more nuanced and complete representation of the 3D steric environment.[7]

cluster_protocol Computational Steric Analysis Workflow start Start: Define Molecule (TBT-Carbamate) build Step 1: 3D Structure Generation (e.g., Avogadro, GaussView) start->build optimize Step 2: Geometry Optimization (DFT: B3LYP/6-31G*) build->optimize conf_search Step 3: Conformational Search (Identify lowest energy conformer) optimize->conf_search define_sphere Step 4: Define Coordination Sphere (Center on N of carbamate, R=3.5Å) conf_search->define_sphere calc_vbur Step 5: Calculate %VBur (e.g., SambVca 2.1 Web Server) define_sphere->calc_vbur end End: Quantitative Steric Value calc_vbur->end

Caption: Workflow for calculating the Percent Buried Volume (%VBur).

Step-by-Step Methodology:

  • Molecule Construction:

    • Using molecular modeling software (e.g., Avogadro 2, ChemDraw), draw the structure of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.

    • Generate an initial 3D conformation using the software's built-in tools. Save the coordinates as a .xyz or .mol file.

  • Geometry Optimization and Conformational Analysis:

    • Objective: To find the most stable 3D structure (the global minimum on the potential energy surface).

    • Software: Use a quantum chemistry package like Gaussian, ORCA, or NWChem.

    • Input:

      • Specify a Density Functional Theory (DFT) method and basis set suitable for organic molecules (e.g., B3LYP functional with the 6-31G(d) basis set).

      • Perform a geometry optimization calculation (Opt).

    • Conformational Search: For flexible molecules, a simple optimization is insufficient. Perform a systematic conformational search by rotating the key dihedral angles (e.g., the C-C and C-N bonds of the ethyl linker) and re-optimizing at each step to find the lowest-energy conformer.

  • Calculation of Percent Buried Volume (%VBur):

    • Tool: Utilize a dedicated steric analysis tool. The SambVca web server is an accessible option.

    • Procedure:

      • Upload the optimized coordinates of the lowest-energy conformer.

      • Define the "center" of the analysis. To evaluate the hindrance around the reactive center (if the Boc group were removed), place the sphere's origin on the carbamate nitrogen atom.

      • Define the sphere radius. A radius of 3.5 Å is a standard convention, representing the first coordination sphere.

      • Define the atoms belonging to the substituent (i.e., the entire TBT-Carbamate molecule).

      • Run the calculation. The output will be the %VBur value, which can be directly compared to values calculated for standard amino acids using the same methodology.

Protocol 2: Conceptual Framework for a Kinetic Study

An experimental approach can validate computational findings. Steric hindrance directly impacts reaction rates—bulkier molecules react more slowly.[1]

Objective: To compare the rate of a standard chemical reaction on the amine of deprotected TBT-Carbamate versus the rates for various amino acid esters.

Model Reaction: N-Acylation

  • Substrate Preparation:

    • Synthesize the deprotected amine of TBT-Carbamate (2-(1H-1,2,3-triazol-4-yl)ethan-1-amine) via standard Boc-deprotection (e.g., using trifluoroacetic acid).

    • Prepare a set of amino acid methyl esters (e.g., Gly-OMe, Ala-OMe, Val-OMe, Phe-OMe) as comparators.

  • Kinetic Experiment:

    • Reaction: React each amine substrate with a standard acylating agent (e.g., acetic anhydride or a fluorescent acyl chloride like dansyl chloride) in a suitable solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine).

    • Monitoring: Follow the reaction progress over time using an appropriate analytical technique. HPLC is ideal, as it can monitor the disappearance of the starting material and the appearance of the acylated product.

    • Data Analysis:

      • For each substrate, determine the initial reaction rate by plotting concentration versus time.

      • Calculate the second-order rate constant (k) for each reaction.

  • Self-Validating System & Interpretation:

    • Controls: The reaction with Gly-OMe serves as the unhindered baseline. Ala-OMe provides a minimally hindered comparison.

    • Expected Outcome: The reaction rates are expected to decrease as the steric bulk of the amine substrate increases. The order should be: Gly-OMe > Ala-OMe >> Val-OMe ≈ Phe-OMe.

Conclusion and Implications for Molecular Design

Our comprehensive evaluation demonstrates that tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a molecule with a very high steric profile, dominated by its tert-butyl group. In its protected form, its steric bulk is comparable to that of the largest amino acids, such as Tryptophan. Even upon deprotection, the remaining triazole-containing fragment presents a steric demand similar to that of bulky aliphatic amino acids like Valine.

For Drug Development Professionals: When using this molecule as a linker or scaffold, its significant bulk must be a primary consideration. This steric hindrance can be strategically employed to:

  • Prevent unwanted side reactions at adjacent positions.[1]

  • Shield a part of a molecule from enzymatic degradation.

  • Enforce specific conformations by restricting bond rotation, which can be beneficial for pre-organizing a ligand for its target.

Conversely, its size may also limit its utility in contexts requiring a compact structure or access to sterically confined binding pockets. The quantitative methods and protocols provided herein offer a robust framework for making these critical design decisions, ensuring that the steric properties of novel building blocks are understood and leveraged for therapeutic success.

References

  • Sakaguchi, D., & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. Available at: [Link]

  • Various Authors. (2017). Quantitative expression for steric hindrance. Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (2014). How to measure steric hindrance. Quora. Available at: [Link]

  • ResearchGate. (n.d.). Amino acid classification according to steric structure. ResearchGate. Available at: [Link]

  • Funes-Ardoiz, I., et al. (2021). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. PMC. Available at: [Link]

  • Funes-Ardoiz, I., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available at: [Link]

  • Funes-Ardoiz, I., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • Hellberg, S., et al. (n.d.). Amino acid side chain parameters for correlation studies in biology and pharmacology. ResearchGate. Available at: [Link]

  • Falivene, L., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(1h-1,2,3-triazol-4-yl)carbamate. PubChemLite. Available at: [Link]

  • Various Authors. (n.d.). The effect of steric hindrance on the course of Pfitzinger reactions. R Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Ligand cone angle. Wikipedia. Available at: [Link]

  • IMGT. (2001). Amino acid abbreviations, characteristics, volume and hydropathy index. IMGT Education. Available at: [Link]

  • SWISS-MODEL. (n.d.). Side Chain Conformation. SWISS-MODEL. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in an understanding of the compound's constituent functional groups and established best practices for chemical waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Identification and Risk Assessment

tert-Butyl Carbamate (Boc) Moiety:

  • Toxicity: Carbamate esters as a class are noted for their potential toxicity. Some are known to act as cholinesterase inhibitors, which can lead to adverse health effects depending on the level of exposure[1][2]. Certain carbamates are also suspected or known carcinogens[1][3][4]. Ingestion may cause gastrointestinal irritation, nausea, and vomiting[5].

  • Reactivity: Carbamates can be incompatible with strong acids, bases, and oxidizing agents[1][6][7].

  • Thermal Decomposition: When heated to decomposition, carbamate-containing compounds can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[6][8].

1,2,3-Triazole Moiety:

  • Biological Activity & Irritation: While valued in medicinal chemistry for their biological activity, triazole derivatives can pose health risks[9][10]. Analogous compounds, such as 1,2,4-triazole, are classified as harmful if swallowed, cause serious eye irritation, and are suspected of damaging fertility or the unborn child[11].

  • Environmental Persistence: Triazole rings exhibit high chemical and photochemical stability and low biodegradability, which can lead to their persistence in the environment[12][13]. This makes improper disposal a significant environmental concern, with potential risks to aquatic ecosystems[12].

Based on this analysis, tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate must be handled as a hazardous substance.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure via inhalation, skin contact, or eye contact. The following equipment must be worn at all times when handling the compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, a primary route of chemical exposure. Always check the glove manufacturer's compatibility chart[1][14].
Eye & Face Protection Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing[1][11].Protects against splashes and airborne particles that can cause serious eye irritation[3].
Skin & Body Protection A standard laboratory coat. A chemical-resistant apron is recommended for handling larger quantities[1][14].Protects skin and clothing from contamination.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[1][11].Prevents the inhalation of dust or aerosols, which may be harmful[15].

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be discarded down the drain or in regular solid waste receptacles[1][11].

  • Waste Segregation: Keep waste tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate separate from all other waste streams, particularly from incompatible materials like strong acids or oxidizing agents[1][11].

  • Containerization:

    • Collect all waste, including the pure compound, reaction residues, and any contaminated materials (e.g., weigh paper, pipette tips, gloves), in a designated hazardous waste container[14].

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid[1].

    • Keep the container closed at all times except when actively adding waste.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must be filled out completely and legibly, including:

    • The full chemical name: "tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate"[14].

    • Associated hazard warnings (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Final Disposition: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste management contractor. Disposal must be conducted in accordance with all local, state, and national regulations[16].

G cluster_workflow Disposal Decision Workflow start Waste Generated: tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate characterize Hazard Characterization (Based on Carbamate & Triazole Moieties) start->characterize Initiate Process classify Classification: HAZARDOUS CHEMICAL WASTE characterize->classify Assess Risks segregate Segregate Waste (Isolate from incompatibles, e.g., strong acids/oxidizers) classify->segregate Proceed with Protocol containerize Containerize Waste (Labeled, sealed, compatible HDPE container) segregate->containerize storage Temporary Storage (Designated & secure satellite accumulation area) containerize->storage disposal Final Disposition (Contact EHS or Licensed Waste Contractor for incineration) storage->disposal Schedule Pickup

Caption: Disposal workflow for tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Immediate Response: Alert all personnel in the immediate vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, turning on fume hoods if safe to do so[11].

  • Don PPE: Before addressing the spill, put on the full personal protective equipment as detailed in the table above[1][11].

  • Containment:

    • For Solid Spills: Carefully sweep or scoop the material to minimize dust generation. Wiping with a damp cloth can help control fine particles. Place the collected material into the designated hazardous waste container[11].

    • For Liquid Spills (Solutions): Absorb the spill using an inert material such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Once the bulk of the spill is contained, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container and disposed of as hazardous waste[11].

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[16].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists[16].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[16][17].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[16][18].

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
  • D6253 - SAFETY DATA SHEET. (tert-Butyl Methyl[2-(methylamino)ethyl]carbamate).
  • tert-Butyl carbamate - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
  • Safety Data Sheet: Methyl carbamate.
  • tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet. ChemicalBook.
  • tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate. Smolecule.
  • tert-Butyl carbamate - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES.
  • Experimental and theoretical study on triazole derivatives as chelating agents to remove Fe ++ Ions from wastewater in oil field. ResearchGate.
  • Material Safety Data Sheet. Chemicea.
  • MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate. Capot Chemical.
  • Ethyl Carbamate (Urethane). EPA.
  • Forensic toxicological and analytical aspects of carbamate poisoning – A review. ResearchGate.
  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. PMC.

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Handling

A Senior Application Scientist's Guide to Handling tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, actionable intelligence for the safe...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, actionable intelligence for the safe handling of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will adopt a scientifically rigorous approach by evaluating the known hazards of its core structural components: the 1,2,3-triazole ring and the tert-butyl carbamate moiety. This allows us to construct a robust safety protocol grounded in established chemical principles.

Hazard Analysis: A Proactive Approach to Safety

Understanding the "why" behind safety protocols is paramount. The potential hazards of this compound are inferred from analogous structures, mandating a cautious approach.

  • The 1,2,3-Triazole Core: The 1,2,3-triazole ring is a common motif in medicinal chemistry. Data for the parent 1H-1,2,3-Triazole and its derivatives indicate specific hazards. For instance, a closely related analog, tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate, is classified as causing skin irritation, serious eye irritation, and possessing acute toxicity through oral, dermal, and inhalation routes.[1] The parent triazole is also identified as a skin and eye irritant that may cause respiratory irritation.[2]

  • The Carbamate Functional Group: Carbamates as a class are known for their biological activity, famously acting as reversible inhibitors of acetylcholinesterase in pesticides.[3][4] This mechanism can lead to neurotoxic effects if exposure is significant.[3][5] While data for tert-butyl carbamate itself suggests low acute toxicity, other functionalized carbamates can be harmful if swallowed and may cause irritation.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine but a direct response to the identified hazards. All personnel must be proficient in the proper use and removal of PPE to prevent secondary contamination.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and airborne powder, mitigating the risk of serious eye irritation identified from triazole analogs.[1][2]
Hand Protection Chemically resistant nitrile gloves.Prevents dermal contact, addressing the risk of skin irritation and potential dermal toxicity.[1] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Standard laboratory coat, buttoned completely.Protects skin and personal clothing from contamination with the chemical powder.
Respiratory Protection Handle only in a certified chemical fume hood or powder containment enclosure.This is the primary engineering control to prevent inhalation of the fine powder, addressing the acute inhalation toxicity risk.[8][9] If such controls are unavailable or insufficient, a NIOSH-approved respirator (e.g., N95) is mandatory.
Operational and Disposal Protocols: Ensuring a Safe Workflow

A self-validating protocol anticipates potential failures and builds in safety checks at every stage. The following step-by-step guidance ensures that handling, spills, and disposal are managed with the highest degree of safety.

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency & Disposal prep_area Work in Designated Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety 1. Designate don_ppe Don Full PPE check_safety->don_ppe 2. Prepare weigh Weigh Powder in Containment Enclosure don_ppe->weigh transfer Use Spatula for Transfer weigh->transfer store Keep Container Sealed transfer->store spill Spill Occurs store->spill If Spill waste Generate Waste store->waste 3. Process spill_protocol Execute Spill Protocol (Alert, Contain, Clean) spill->spill_protocol waste_protocol Execute Disposal Protocol (Segregate, Label, Store) waste->waste_protocol

Caption: Logical workflow from preparation to handling and disposal.

Experimental Protocol: Safe Handling

  • Preparation: Designate a work area within a certified chemical fume hood.[10] Before starting, confirm that a safety shower and eyewash station are unobstructed and functional. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment (PPE): Don the full PPE as specified in the table above. Ensure gloves are properly fitted over the cuffs of the lab coat.[11]

  • Weighing: If possible, use a balance inside a powder containment enclosure or a fume hood to minimize the risk of airborne dust.[9] If a balance must be used on an open bench, tare a sealed container, add the chemical to the container inside the fume hood, re-seal the container, and then weigh it.[11]

  • Transfer: Use dedicated spatulas or powder funnels for transferring the solid. Avoid scooping actions that could generate dust.

  • Storage: Keep the chemical in a clearly labeled, tightly sealed container when not in use.

Experimental Protocol: Spill Management

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess and Equip: Don the appropriate PPE before approaching the spill.

  • Contain and Clean (Solid Spill): Do NOT use a dry brush or sweep in a way that creates dust.[12][13] Gently cover the spill with damp paper towels to wet the powder.[13] Alternatively, use an inert absorbent material like vermiculite to cover the spill before carefully scooping it up.[14][15]

  • Package Waste: Place all contaminated materials (paper towels, absorbent, used gloves) into a heavy-duty plastic bag or a sealable container. Label it clearly as "Hazardous Waste" with the chemical name.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

  • Dispose: Arrange for pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

  • Classification: All tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate waste, including empty containers and materials used for cleanup, must be treated as hazardous chemical waste.[16][17]

  • Segregation: Do not mix this waste with other waste streams.[16]

  • Containerization: Collect all waste in a designated, compatible, and leak-proof container. The container must be kept closed except when adding waste and must be clearly labeled with "Hazardous Waste" and the full chemical name.[17][18]

  • Pickup: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS office for proper disposal.[17] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6]

By adhering to these scientifically-grounded protocols, you build a resilient foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information. [Link]

  • Carbamate Toxicity - MD Searchlight. (2024, July 30). MD Searchlight. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University. [Link]

  • Chemical Spill | Division of Research Safety - University of Illinois. (2025, September 24). University of Illinois. [Link]

  • tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate - NextSDS. NextSDS. [Link]

  • Pesticide Toxicity Profile: Carbamate Pesticides - Florida Online Journals. (2005, July 15). University of Florida. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste - Blink. (2024, March 3). UC San Diego. [Link]

  • Procedure for Cleaning Up a Chemical Spill - MIT. Massachusetts Institute of Technology. [Link]

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  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC. (2024, January 6). National Center for Biotechnology Information. [Link]

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  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. (2024, December 15). Journal of Pioneering Medical Sciences. [Link]

  • Guide for Chemical Spill Response - American Chemical Society. American Chemical Society. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Powder Handling - AirClean Systems. AirClean Systems. [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Fisher Scientific. [Link]

  • tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate - PubChem. National Center for Biotechnology Information. [Link]

  • tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate - NextSDS. NextSDS. [Link]

  • SAFETY DATA SHEET - tert-Butyl carbamate. (2023, September 22). Fisher Scientific. [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. Princeton University. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). GZ Industrial Supplies. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine. [Link]

  • Handling of fine chemical powders - Palamatic Process. Palamatic Process. [Link]

  • tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc. (2025, August 20). Chemsrc. [Link]

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